molecular formula C5H5N3S B1270446 5-Amino-3-methyl-isothiazole-4-carbonitrile CAS No. 41808-35-9

5-Amino-3-methyl-isothiazole-4-carbonitrile

カタログ番号: B1270446
CAS番号: 41808-35-9
分子量: 139.18 g/mol
InChIキー: PJQFZPWSFDVYIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-3-methyl-isothiazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H5N3S and its molecular weight is 139.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-amino-3-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQFZPWSFDVYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363506
Record name 5-amino-3-methylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41808-35-9
Record name 5-Amino-3-methyl-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41808-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-3-methylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-3-methyl-isothiazole-4-carbonitrile: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-methyl-isothiazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structural motifs, the isothiazole ring and the aminonitrile functionality, are present in various biologically active molecules. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also presents plausible synthetic routes and expected biological activities based on closely related analogues. The potential of this compound as an Aurora kinase inhibitor and as an antimicrobial/antifungal agent is discussed, supported by data from analogous structures. This document aims to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow compound.[1] Its core structure consists of a methylated isothiazole ring substituted with an amino group at the 5-position and a nitrile group at the 4-position. The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₅N₃S[2][3][4][5][6][7][8]
Molecular Weight 139.18 g/mol [1][2][3][4][5][6][7][8]
CAS Number 41808-35-9[2][3][4][5][6][7]
Appearance Off-White to Light Yellow Solid[1][8]
Melting Point 202 °C[2][3][4][5][6][7][8]
Boiling Point (Predicted) 198.6 ± 40.0 °C at 760 mmHg[2][3][4][5][6][7][8]
Density (Predicted) 1.35 - 1.4 ± 0.1 g/cm³[2][3][4][5][6][7][8]
Flash Point (Predicted) 73.9 ± 27.3 °C[2][3][4][5][6][7]
Refractive Index (Predicted) 1.610[2][3][4][5][6][7]
Purity ≥95%[1][8]
Storage Temperature 2-8°C[8]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of (1-amino-1-cyano-2-oxopropylidene)malononitrile with a sulfurizing agent, followed by cyclization. An alternative and more established general method for the synthesis of 5-aminoisothiazoles is the ring-closure of β-iminothioamides with an oxidizing agent.[9]

G cluster_0 General Synthesis of 5-Aminoisothiazole Core reagent1 β-Iminothiobutyramide product 5-Amino-3-methyl-isothiazole reagent1->product Ring Closure reagent2 Oxidizing Agent (e.g., Chloramine-T, H₂O₂)

Proposed general synthesis of the 5-aminoisothiazole core.
Representative Experimental Protocol for Synthesis of a 5-Aminoisothiazole Derivative

The following is a representative protocol adapted from the synthesis of 5-amino-3-methylisothiazole.[9] Note: This is a generalized procedure and would require optimization for the synthesis of the title compound.

  • Preparation of Chloramine Solution: An ice-cooled solution of sodium hydroxide in water and ice is treated with chlorine gas until the desired weight increase is achieved. This solution is then added to an ice-cooled solution of aqueous ammonia in water and ice to form a chloramine solution.

  • Reaction: To the freshly prepared chloramine solution, powdered β-iminothio-n-butyramide is added. The mixture is shaken for several hours and then left to stand overnight.

  • Extraction: The resulting solution is filtered and extracted multiple times with diethyl ether.

  • Purification: The combined ether extracts are dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is evaporated to yield the crude product. Further purification can be achieved by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base.

Biological Properties and Potential Applications

While specific biological data for this compound is scarce in the public domain, the structural class to which it belongs—aminothiazoles and isothiazoles—is known for a range of biological activities.

Potential as an Aurora Kinase Inhibitor

The aminothiazole scaffold is a well-recognized pharmacophore in the development of kinase inhibitors, particularly targeting Aurora kinases.[3][4][5][10][11] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the development of various cancers, making them attractive targets for cancer therapy.[3][4] Aminothiazole-based inhibitors typically function by competing with ATP for the binding site on the kinase.

Aurora kinases (A, B, and C) are essential for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4][10] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells. The hallmarks of Aurora kinase inhibition include a decrease in the phosphorylation of histone H3 at serine 10 (a substrate of Aurora B), failure of cytokinesis, and endoreduplication.[10]

G Prophase Prophase (Centrosome Separation, Chromosome Condensation) Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Telophase Telophase & Cytokinesis (Cell Division) Anaphase->Telophase AuroraA Aurora A AuroraA->Prophase Regulates AuroraB Aurora B AuroraB->Metaphase Regulates AuroraB->Telophase Regulates Inhibitor 5-Amino-3-methyl- isothiazole-4-carbonitrile (Hypothetical Inhibitor) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Simplified mitotic progression and points of Aurora kinase regulation.

The following table presents IC₅₀ values for some aminothiazole derivatives against Aurora kinases to illustrate the potential potency of this class of compounds.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
Aminothiazole Derivative 2979-[3]
Aminothiazole Derivative 30140-[3]
Antimicrobial and Antifungal Potential

Isothiazole and thiazole derivatives have a long history of use as antimicrobial and antifungal agents.[1][12][13] They are known to be effective against a broad spectrum of bacteria and fungi.[1][12] The isothiazole core is valuable in the development of agents targeting infectious diseases.[8]

The antifungal mechanism of some isothiazole derivatives involves the inhibition of oxysterol-binding protein (ORP).[1][2] ORPs are crucial for lipid transport and homeostasis within the fungal cell. Inhibition of this protein disrupts these processes, leading to cell death.[2] Additionally, in plants, some isothiazole derivatives can induce systemic acquired resistance (SAR) by activating the salicylic acid signaling pathway.[1][2] For other thiazole derivatives, the mechanism may involve disruption of the fungal cell wall or cell membrane.[12]

G Inhibitor Isothiazole Derivative ORP Oxysterol-Binding Protein (ORP) Inhibitor->ORP Inhibits LipidTransport Lipid Transport & Homeostasis ORP->LipidTransport Mediates CellDeath Fungal Cell Death LipidTransport->CellDeath Disruption leads to

Proposed antifungal mechanism via ORP inhibition.

The following table shows the minimum inhibitory concentration (MIC) for some thiazole derivatives against various microbial strains.

Compound ClassOrganismMIC (µg/mL)Reference
Thiazole DerivativesCandida albicans0.008 - 7.81[12]
Isothiazole-thiazole Derivative (6u)Pseudoperonospora cubensis (EC₅₀)0.046[1][2]
Isothiazole-thiazole Derivative (6u)Phytophthora infestans (EC₅₀)0.20[1][2]

Representative Experimental Protocols for Biological Assays

Aurora Kinase Inhibition Assay

A common method to determine the in vitro potency of a kinase inhibitor is a radiometric filter binding assay or a fluorescence-based assay.

  • Reaction Setup: The assay is typically performed in a multi-well plate. Each well contains the kinase, a substrate (e.g., a peptide), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Compound Addition: The test compound (this compound) is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the kinase reaction to proceed.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and agrochemical development. Its structural similarity to known Aurora kinase inhibitors and antifungal agents suggests that it may exhibit similar biological activities. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its known properties and plausible synthetic and biological profiles based on related compounds. Further research is warranted to fully elucidate the synthetic methods, spectral characteristics, and biological activity of this compound to unlock its full potential.

References

5-Amino-3-methyl-isothiazole-4-carbonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical structure, nomenclature, and key physicochemical properties of 5-Amino-3-methyl-isothiazole-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 5-Amino-3-methyl-1,2-thiazole-4-carbonitrile .[1] It is also commonly referred to as 5-Amino-3-methylisothiazole-4-carbonitrile.[2][3][4][5][6][7] The structure consists of a five-membered isothiazole ring containing a methyl group at position 3, a carbonitrile group at position 4, and an amino group at position 5.

The chemical structure is visualized in the diagram below.

Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₅N₃S[2][3][4]
Molecular Weight 139.18 g/mol [4][8]
CAS Number 41808-35-9[2][3][8]
Melting Point 202 °C[2][3][8]
Boiling Point 198.6 ± 40.0 °C at 760 mmHg[2][3]
Density 1.4 ± 0.1 g/cm³[2][3]
Flash Point 73.9 ± 27.3 °C[2][3]
Refractive Index 1.610[2][3]

Experimental Protocols

This document focuses on the chemical structure and nomenclature of this compound. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the current scope. Researchers interested in such procedures are encouraged to consult specialized chemical synthesis and analysis literature.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methylisothiazole-4-carbonitrile (CAS 41808-35-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisothiazole-4-carbonitrile, identified by the CAS number 41808-35-9, is a heterocyclic organic compound featuring an isothiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by isothiazole derivatives. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of a representative synthesis workflow and a potential biological signaling pathway.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 5-Amino-3-methylisothiazole-4-carbonitrile are summarized below.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₅H₅N₃S[1][2]
Molecular Weight 139.18 g/mol [1][2][3]
Melting Point 202 °C[1][2][3]
Boiling Point (Predicted) 198.6 ± 40.0 °C at 760 mmHg[1][2][3]
Density (Predicted) 1.35 ± 0.1 g/cm³[3]
pKa (Predicted) 5.00 ± 0.50
LogP (XLogP3) 0.45[1][2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental methods. The following sections detail the protocols for measuring the key parameters of 5-Amino-3-methylisothiazole-4-carbonitrile.

Melting Point Determination

Methodology: Capillary Melting Point Method

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered 5-Amino-3-methylisothiazole-4-carbonitrile is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[4][5]

  • Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination (for Solids)

Since 5-Amino-3-methylisothiazole-4-carbonitrile is a solid at room temperature with a high melting point, its boiling point is predicted. However, a general experimental protocol for determining the boiling point of a solid organic compound is provided below.

Methodology: Thiele Tube Method

Apparatus:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: A small amount of the substance is placed in the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the sample in the test tube.

  • Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing the heating oil.[6]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[6][7]

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Methodology: Qualitative Solubility Tests

Apparatus:

  • Test tubes

  • Vortex mixer or glass stirring rods

  • Spatula

  • Graduated cylinders or pipettes

Solvents:

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • General Procedure: Approximately 2-3 mg of 5-Amino-3-methylisothiazole-4-carbonitrile is placed in a test tube. About 0.5 mL of the chosen solvent is added. The mixture is agitated vigorously for 1-2 minutes.

  • Observation: The sample is considered "soluble" if it dissolves completely. If any solid remains, it is deemed "insoluble."

  • Systematic Testing:

    • Water Solubility: Test solubility in water. If soluble, the compound is likely a low molecular weight polar compound.

    • Ether Solubility: Test solubility in diethyl ether.

    • Acid/Base Solubility: If insoluble in water, test solubility in 5% NaOH and 5% HCl.

      • Solubility in 5% NaOH suggests an acidic functional group.

      • Solubility in 5% HCl suggests a basic functional group (like the amino group in the test compound).

    • Sulfuric Acid Solubility: If insoluble in the above, test solubility in cold, concentrated H₂SO₄. Solubility in this strong acid suggests the presence of a functional group that can be protonated, such as one containing nitrogen or oxygen.

pKa Determination

Methodology: Potentiometric Titration

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Reagents:

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • High-purity water (degassed to remove CO₂)

  • 5-Amino-3-methylisothiazole-4-carbonitrile

Procedure:

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (NaOH solution, as the compound has a basic amino group).

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[8][9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the point of inflection on the titration curve.[10] This can be determined more accurately from the first or second derivative of the titration curve.

LogP Determination

Methodology: Shake-Flask Method

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Reagents:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • 5-Amino-3-methylisothiazole-4-carbonitrile

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[11][12]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.[13]

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.[14]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to break up any emulsions.[13]

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.[14][15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[11][12]

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic route for 5-Amino-3-methylisothiazole, a precursor to the title compound. This workflow is based on general principles of isothiazole synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_reagent Reagents & Conditions cluster_product Product start1 β-Iminothiobutyramide reaction Oxidative Cyclization start1->reaction Reacts with product 5-Amino-3-methylisothiazole reaction->product Yields reagent Oxidizing Agent (e.g., Chloramine-T, H₂O₂) reagent->reaction Mediated by

Caption: Synthetic workflow for 5-Amino-3-methylisothiazole.

Potential Signaling Pathway Involvement

Isothiazole and related thiazole derivatives have been investigated as inhibitors of various protein kinases. The diagram below illustrates a representative signaling pathway, the PI3K/Akt/mTOR pathway, which is a common target for kinase inhibitors in cancer therapy. While direct inhibition by 5-Amino-3-methylisothiazole-4-carbonitrile is not confirmed, this serves as a plausible model for its potential mechanism of action based on its structural class.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor 5-Amino-3-methyl- isothiazole-4-carbonitrile Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Representative PI3K/Akt/mTOR signaling pathway.

References

The Biological Frontier of Substituted Isothiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a privileged structure in medicinal chemistry and agrochemical research. Its unique electronic properties and versatile substitution patterns allow for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of substituted isothiazoles, with a focus on their applications in oncology, infectious diseases, inflammation, and agriculture. The content herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel isothiazole-based compounds.

Quantitative Biological Activity of Substituted Isothiazoles

The biological efficacy of substituted isothiazoles has been quantified across a range of therapeutic and agricultural applications. The following tables summarize key activity data for representative compounds.

Table 1: Anticancer and Cytotoxic Activity
Compound ClassSpecific Compound(s)Target Cell Line(s)Activity MetricValueReference(s)
Benzo[d]isothiazole Schiff BasesCompound 1e and othersVarious leukemia and solid tumor cell linesCC504-9 µM[1]
Thiazole-based HDAC InhibitorsCompounds 15a, 15dHepG2IC50Not specified[2]
Benzothiazole-based HDAC InhibitorsCompound 26HDAC1, HDAC2, HDAC6IC50< 150 nM (HDAC1/2), 11 nM (HDAC6)[3]
Thiazole-Phthalimide DerivativesCompound 5bMCF-7IC500.2 ± 0.01 µM[4]
Thiazole-Phthalimide DerivativesCompound 5kMDA-MB-468IC500.6 ± 0.04 µM[4]
Thiazole-Phthalimide DerivativesCompound 5gPC-12IC500.43 ± 0.06 µM[4]
Naphthalene-azine-thiazole DerivativesCompound 6aOVCAR-4IC501.569 ± 0.06 μM[5]
Naphthalene-azine-thiazole DerivativesCompound 6aPI3KαIC500.225 ± 0.01 μM[5]
2-(alkylamido)thiazole derivativesVariousL1210IC504-8 µM[6]
2-(arylamido)thiazole derivativesVariousL1210IC500.2-1 µM[6]
Table 2: Antimicrobial and Antifungal Activity
Compound ClassSpecific Compound(s)Target Organism(s)Activity MetricValueReference(s)
3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazolesNovel synthesized compoundsVarious bacteriaLowest Inhibitory Doses4 to 32 µg/mL[7]
Isothiazole–thiazole DerivativesCompound 6uPseudoperonospora cubensisEC500.046 mg/L[8][9]
Isothiazole–thiazole DerivativesCompound 6uPhytophthora infestansEC500.20 mg/L[8][9]
Isothiazole–thiazole DerivativesCompounds 6o, 6sAlternaria solaniEC508.92 mg/L, 7.84 mg/L[8]
Isothiazole–thiazole DerivativesCompounds 6b, 6cSclerotinia sclerotiorumEC500.22 mg/L, 0.53 mg/L[8]
Benzo[d]thiazole DerivativesCompounds 13, 14MRSA, E. coli, A. nigerMIC50–75 μg/mL[10]
Table 3: Anti-inflammatory Activity
Compound ClassSpecific Compound(s)In Vivo ModelActivity MetricValueReference(s)
Thiazolyl/Isothiazolyl Azomethine DerivativesVarious synthesized compoundsCarrageenan-induced mice paw edema% Inhibition16.3 - 64%[11]
5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamidesVarious synthesized compoundsCarrageenan-induced edema, air-pouch inflammation-Significant anti-inflammatory activity[12]

Key Signaling Pathways and Mechanisms of Action

Substituted isothiazoles exert their biological effects through modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Histone Deacetylase (HDAC) Inhibition

Certain isothiazole derivatives function as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][7] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[2][13] This mechanism is a key strategy in cancer therapy.[2][7]

HDAC_Inhibition Isothiazole_HDACi Isothiazole-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Isothiazole_HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: Mechanism of HDAC Inhibition by Isothiazoles.
Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of these kinases is common in many cancers, making them attractive therapeutic targets.[14][15] Isothiazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[15][16]

Aurora_Kinase_Inhibition Isothiazole_Inhibitor Isothiazole-based Aurora Kinase Inhibitor Aurora_Kinase Aurora Kinase Isothiazole_Inhibitor->Aurora_Kinase Inhibits Mitotic_Arrest Mitotic Arrest Isothiazole_Inhibitor->Mitotic_Arrest Phosphorylation Phosphorylation Aurora_Kinase->Phosphorylation Mitotic_Substrates Mitotic Substrates (e.g., Histone H3) Mitotic_Progression Normal Mitotic Progression Mitotic_Substrates->Mitotic_Progression Phosphorylation->Mitotic_Substrates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora Kinase Inhibition by Isothiazoles.
Oxysterol-Binding Protein (OSBP) Inhibition

In the realm of agrochemicals, certain isothiazole derivatives, such as oxathiapiprolin, target the oxysterol-binding protein (OSBP) in oomycetes.[8][17] OSBP is crucial for lipid metabolism and vesicle transport, and its inhibition disrupts fungal development, leading to a potent fungicidal effect.[8][18] Some antiviral compounds also target the human OSBP, highlighting its importance in viral replication.[10][19]

OSBP_Inhibition Isothiazole_Fungicide Isothiazole-based Fungicide (e.g., Oxathiapiprolin) OSBP Oxysterol-Binding Protein (OSBP) Isothiazole_Fungicide->OSBP Inhibits Fungicidal_Effect Fungicidal Effect Isothiazole_Fungicide->Fungicidal_Effect Lipid_Metabolism Lipid Metabolism & Vesicle Transport OSBP->Lipid_Metabolism Regulates Fungal_Development Fungal Growth & Development Lipid_Metabolism->Fungal_Development

Caption: Mechanism of OSBP Inhibition by Isothiazoles.

Experimental Protocols

The following section details standardized methodologies for the evaluation of the biological activity of substituted isothiazoles.

In Vitro Anticancer and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isothiazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 or CC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add isothiazole compound dilutions Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % viability and IC50/CC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT Cell Viability Assay.
In Vitro Antifungal Assay

Mycelial Growth Rate Method

This method is commonly used to determine the efficacy of antifungal compounds.[22][23]

  • Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

  • Compound Incorporation: Incorporate the isothiazole compounds at various concentrations into the molten agar.

  • Inoculation: Place a mycelial plug from a fresh culture of the target fungus onto the center of the solidified agar in each petri dish.

  • Incubation: Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches a specific diameter.

  • Measurement: Measure the diameter of the fungal colony in each plate.

  • Data Analysis: Calculate the percentage of inhibition of mycelial growth compared to the control and determine the EC50 value.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][24][25]

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the isothiazole compound or a vehicle control to the animals via an appropriate route (e.g., oral or intraperitoneal).

  • Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the control group.

Conclusion

Substituted isothiazoles represent a versatile and highly promising class of biologically active molecules. Their demonstrated efficacy in diverse areas such as oncology, infectious disease, and agriculture underscores the value of continued research and development in this chemical space. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the discovery and optimization of the next generation of isothiazole-based therapeutics and crop protection agents. The exploration of their mechanisms of action will undoubtedly unveil new biological pathways and therapeutic opportunities.

References

The Discovery and Therapeutic Potential of 5-Amino-Isothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of 5-amino-isothiazole derivatives. It is designed to serve as an in-depth resource, offering detailed experimental protocols, quantitative biological data, and a thorough exploration of the mechanisms of action, particularly in the context of anticancer and antimicrobial applications.

Introduction to 5-Amino-Isothiazole Derivatives

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a key pharmacophore found in numerous biologically active compounds. The introduction of an amino group at the 5-position significantly influences the molecule's electronic properties and hydrogen bonding capacity, making it a versatile building block for drug design.

The journey of 5-amino-isothiazole derivatives from their initial synthesis to their recognition as potent modulators of various biological pathways has been marked by significant advancements in synthetic chemistry and a deeper understanding of their structure-activity relationships (SAR). Early discoveries highlighted their potential as antibacterial agents, with a notable example being the development of sulfanilamide derivatives.[1] Subsequent research has expanded their therapeutic landscape to include anticancer, anti-inflammatory, antiviral, and antifungal activities.[2][3]

Synthesis of 5-Amino-Isothiazole Derivatives

The synthesis of the 5-amino-isothiazole core and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Thiazole Synthesis and Related Methods

A widely employed method for the synthesis of the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[4] This approach can be adapted for the synthesis of 2-aminothiazole derivatives, which can then be further functionalized at the 5-position.

Ring-Closure of β-Iminothioamides

An early and effective method for the direct synthesis of 5-amino-isothiazoles involves the oxidative ring-closure of β-iminothioamides. This process typically utilizes oxidizing agents such as chloramine, potassium persulfate, or hydrogen peroxide to facilitate the formation of the isothiazole ring.

Modern Synthetic Approaches

More contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance. These include:

  • Halogenation and Nucleophilic Substitution: This two-step protocol involves the initial halogenation of a pre-formed thiazole ring at the 5-position, followed by a nucleophilic substitution with an amine to introduce the desired amino group.

  • Multi-component Reactions: One-pot, multi-component reactions have gained traction for their efficiency in generating molecular diversity. These reactions can bring together several starting materials in a single step to construct complex 5-amino-isothiazole derivatives.

Quantitative Data on Biological Activity

The therapeutic potential of 5-amino-isothiazole derivatives is underscored by their potent activity in a range of biological assays. This section summarizes key quantitative data, providing a comparative overview of their efficacy.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 5-amino-isothiazoles. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[5][6]

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 6a OVCAR-4 (Ovarian Cancer)1.569 ± 0.06[6]
Compound 13c AGS (Gastric Adenocarcinoma)4.0[7]
HT-29 (Colorectal Adenocarcinoma)4.4[7]
Compound 13d AGS (Gastric Adenocarcinoma)7.2[7]
HT-29 (Colorectal Adenocarcinoma)11.2[7]
Dasatinib Derivative 6d K563 (Leukemia)Comparable to Dasatinib[8]
Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of 5-amino-isothiazole derivatives have been extensively evaluated, with many compounds demonstrating significant efficacy against a broad spectrum of pathogens.

Compound IDTarget OrganismMIC (µg/mL)Reference
Myxothiazol Mycobacterium sp. GBF 36.3[9]
Compound 41F5 Cryptococcus neoformans1[10]
Compound 5a8 Candida albicans9 (MIC80)[11]
Compound 11 Staphylococcus aureus256[6]
Compound 12 Staphylococcus aureus256[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to reproduce and build upon these findings.

General Synthesis of 2-Amino-4-phenyl-5-phenylazothiazole Derivatives

A representative protocol for the synthesis of a 5-arylazo-2-aminothiazole derivative is as follows:

  • Diazotization: Aniline (or a substituted aniline) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes to ensure complete diazotization.

  • Coupling Reaction: 2-Amino-4-phenylthiazole is dissolved in pyridine and cooled to 0-5°C. The freshly prepared diazonium salt solution is then added slowly to the thiazole solution with constant stirring. The reaction mixture is stirred for several hours at low temperature.

  • Work-up and Purification: The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-4-phenyl-5-phenylazothiazole derivative.[12]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 5-amino-isothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway.

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a specified time. The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the phosphorylated and total forms of PI3K, Akt, and mTOR.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][12]

Signaling Pathways and Mechanisms of Action

A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its biological effects. For many 5-amino-isothiazole derivatives, their anticancer activity is attributed to the inhibition of key signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Several 5-amino-isothiazole derivatives have been identified as potent inhibitors of this pathway, often targeting one or more of the key kinases: PI3K, Akt, and mTOR.[5][6][12] Inhibition of this pathway leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 5-Amino-isothiazole Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1. The PI3K/Akt/mTOR signaling pathway and points of inhibition by 5-amino-isothiazole derivatives.
Experimental Workflow for Mechanism of Action Studies

The following workflow outlines a logical approach to elucidating the mechanism of action of a novel 5-amino-isothiazole derivative.

MOA_Workflow Start Novel 5-Amino-isothiazole Derivative InVitro In Vitro Screening (e.g., Cytotoxicity Assay) Start->InVitro Active Biologically Active? InVitro->Active Pathway Hypothesize Target Pathway (e.g., PI3K/Akt/mTOR) Active->Pathway Yes SAR Structure-Activity Relationship Studies Active->SAR No Western Western Blot Analysis (Phospho-protein levels) Pathway->Western Kinase In Vitro Kinase Assay (Direct Enzyme Inhibition) Pathway->Kinase Target Target Validated Western->Target Kinase->Target Target->SAR Lead Lead Optimization SAR->Lead End Preclinical Development Lead->End

Figure 2. A generalized experimental workflow for the validation of the mechanism of action.

Conclusion

5-Amino-isothiazole derivatives represent a rich and versatile class of compounds with significant therapeutic potential. Their journey from initial discovery to their current status as promising clinical candidates has been driven by continuous innovation in synthetic chemistry and a deepening understanding of their interactions with biological targets. The ability of these compounds to potently and often selectively modulate key signaling pathways, particularly the PI3K/Akt/mTOR pathway, has established them as a valuable scaffold in the development of novel anticancer agents. Furthermore, their broad-spectrum antimicrobial and antifungal activities highlight their potential to address the growing challenge of infectious diseases. This technical guide serves as a comprehensive resource to aid researchers in the continued exploration and development of this important class of molecules.

References

Potential Therapeutic Applications of the Isothiazole Scaffold: A Focus on 5-Amino-4-cyano-3-methylisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While direct therapeutic applications of 5-Amino-4-cyano-3-methylisothiazole are not extensively documented in publicly available research, its role as a key synthetic intermediate has led to the development of a wide array of derivatives with promising pharmacological profiles. This technical guide provides a comprehensive overview of the potential therapeutic applications stemming from the isothiazole core, with a particular focus on derivatives of 5-Amino-4-cyano-3-methylisothiazole and related aminothiazoles. We will delve into their synthesis, biological activities, and the experimental methodologies used to evaluate their potential.

The Isothiazole Core: A Versatile Pharmacophore

The isothiazole nucleus, a five-membered aromatic ring containing one nitrogen and one sulfur atom, serves as a versatile building block in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its capacity to bind to a wide range of biological targets. Derivatives of isothiazole have been reported to exhibit a broad spectrum of activities, including:

  • Anticancer and Antiproliferative Activity: Many isothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3]

  • Immunomodulatory Effects: Certain derivatives have been shown to possess immunosuppressive or immunostimulatory properties.[4]

  • Antimicrobial Activity: The isothiazole scaffold is present in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Isothiazole-containing molecules have been investigated for their potential to mitigate inflammatory processes.[5]

  • Enzyme Inhibition: The structural features of isothiazoles make them suitable candidates for designing inhibitors of various enzymes.[6][7]

Synthesis of 5-Amino-4-cyano-3-methylisothiazole and its Derivatives

The synthesis of the core molecule, 5-Amino-4-cyano-3-methylisothiazole, can be achieved through various chemical routes. A common method involves the oxidation of a corresponding propenethioamide precursor.

General Synthesis Workflow:

G start Starting Materials (e.g., 3-amino-2-cyano-3-propenethioamide derivatives) oxidation Oxidation (e.g., Hydrogen Peroxide) start->oxidation Step 1 isothiazole 5-Amino-4-cyano-3-methylisothiazole Core oxidation->isothiazole Step 2 derivatization Derivatization Reactions (e.g., Acylation, Alkylation, Condensation) isothiazole->derivatization Step 3 derivatives Biologically Active Derivatives derivatization->derivatives Step 4

Caption: General workflow for the synthesis of 5-Amino-4-cyano-3-methylisothiazole and its derivatives.

Therapeutic Potential of Isothiazole Derivatives

While data on 5-Amino-4-cyano-3-methylisothiazole is limited, studies on its derivatives and other aminothiazoles provide valuable insights into the therapeutic potential of this chemical class.

Anticancer and Antiproliferative Activity

Numerous studies have highlighted the anticancer potential of isothiazole and aminothiazole derivatives. These compounds often exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

Key Signaling Pathways in Cancer Targeted by Isothiazole Derivatives:

G cluster_0 Cell Proliferation & Survival Pathways cluster_1 Cell Cycle & Apoptosis Isothiazole Isothiazole Derivatives RTK Receptor Tyrosine Kinases (RTKs) Isothiazole->RTK Inhibition PI3K PI3K/Akt Pathway Isothiazole->PI3K Modulation MAPK MAPK/ERK Pathway Isothiazole->MAPK Modulation CDK Cyclin-Dependent Kinases (CDKs) Isothiazole->CDK Inhibition Apoptosis Apoptosis Induction (e.g., Caspase Activation) Isothiazole->Apoptosis Induction

Caption: Potential signaling pathways targeted by isothiazole derivatives in cancer.

Table 1: Antiproliferative Activity of Selected Isothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazideMV4-11 (Leukemia)4.4 µg/mL[1]
Thiazole-amino acid hybrid 5aA549 (Lung), HeLa (Cervical), MCF-7 (Breast)8.02, 6.51, 6.84[3]
Thiazole-amino acid hybrid 5fA549 (Lung), HeLa (Cervical), MCF-7 (Breast)< 3.49, < 7.59, < 8.74[3]
Thiazole-amino acid hybrid 5oA549 (Lung), HeLa (Cervical), MCF-7 (Breast)< 3.49, < 7.59, < 8.74[3]
Immunomodulatory Activity

Derivatives of 5-amino-3-methylisothiazolecarboxylic acid have been investigated for their effects on the immune system.[4] These studies suggest that the isothiazole scaffold can be modified to either suppress or stimulate immune responses, indicating potential applications in autoimmune diseases and immunotherapy.

Experimental Workflow for Immunological Activity Screening:

G start Test Compounds (Isothiazole Derivatives) in_vitro In Vitro Assays (e.g., Lymphocyte Proliferation, Cytokine Production) start->in_vitro in_vivo In Vivo Models (e.g., Animal models of immune response) start->in_vivo data_analysis Data Analysis (IC50/EC50 determination, Statistical Analysis) in_vitro->data_analysis in_vivo->data_analysis conclusion Identification of Immunomodulatory Activity data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the immunomodulatory activity of isothiazole derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for key assays mentioned in the literature for related compounds.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isothiazole derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, which can be modulated by test compounds.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) and different concentrations of the test compound.

  • Proliferation Measurement: After 48-72 hours, assess cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into newly synthesized DNA.

    • CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before culture and measure the dilution of the dye in daughter cells by flow cytometry.

  • Data Analysis: Determine the effect of the compound on lymphocyte proliferation compared to the control.

Conclusion and Future Directions

The isothiazole scaffold, particularly the aminothiazole moiety, represents a rich source of biologically active compounds with significant therapeutic potential. While 5-Amino-4-cyano-3-methylisothiazole itself is primarily utilized as a synthetic precursor, its derivatives have demonstrated promising anticancer and immunomodulatory activities. Future research should focus on the synthesis and screening of novel derivatives of 5-Amino-4-cyano-3-methylisothiazole to explore their full therapeutic potential. Elucidating the precise mechanisms of action and identifying the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates. The application of structure-activity relationship (SAR) studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules.

References

The Core Mechanism of Action of Isothiazole-Based Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole, a five-membered heterocyclic aromatic compound containing nitrogen and sulfur, forms the structural basis for a diverse range of biologically active molecules. From broad-spectrum biocides to targeted enzyme inhibitors, isothiazole derivatives have garnered significant attention in industrial and pharmaceutical applications. This technical guide provides an in-depth exploration of the core mechanisms of action of isothiazole-based compounds in biological systems, with a focus on their molecular interactions and the resultant physiological consequences.

The Primary Mechanism of Action: Electrophilic Attack by Isothiazolinones

The most well-documented mechanism of action for isothiazole-based compounds pertains to the isothiazolinone class, which are extensively used as antimicrobial agents. Their efficacy stems from their function as potent electrophiles, initiating a cascade of events that lead to microbial cell death. This process can be characterized by a two-step mechanism involving rapid metabolic inhibition followed by irreversible cellular damage.[1][2][3][4]

At the heart of their antimicrobial activity is the electrophilic nature of the isothiazolinone ring. These compounds readily react with nucleophiles, particularly the thiol groups (-SH) of cysteine residues within proteins.[1][5][6] This interaction leads to the formation of mixed disulfides, effectively inactivating critical enzymes and disrupting essential cellular processes.[5]

The primary targets of isothiazolinones are dehydrogenase enzymes that are crucial for central metabolic pathways.[1][3][4] By inhibiting these enzymes, isothiazolinones disrupt the Krebs cycle and the electron transport chain, leading to a rapid halt in cellular respiration and the generation of adenosine triphosphate (ATP), the cell's primary energy currency.[1] This immediate inhibition of growth, respiration, and energy synthesis is the first step in their biocidal action.[1][2][3]

The second, irreversible step involves widespread cellular damage. The disruption of metabolic processes and the extensive inactivation of thiol-containing proteins lead to the production of damaging free radicals and the destruction of protein thiols.[1][2][3] This cumulative damage ultimately results in a loss of cell viability.[1][3][4]

cluster_0 Isothiazolinone Action Isothiazolinone Isothiazolinone Thiol_Group Thiol Group (-SH) on Cysteine Residue Isothiazolinone->Thiol_Group Electrophilic Attack Mixed_Disulfide Mixed Disulfide Formation Isothiazolinone->Mixed_Disulfide Enzyme Dehydrogenase Enzyme (e.g., in Krebs Cycle) Thiol_Group->Enzyme Enzyme->Mixed_Disulfide Enzyme_Inactivation Enzyme Inactivation Mixed_Disulfide->Enzyme_Inactivation Metabolic_Disruption Disruption of Krebs Cycle & Electron Transport Enzyme_Inactivation->Metabolic_Disruption ATP_Depletion Inhibition of ATP Synthesis Metabolic_Disruption->ATP_Depletion Cell_Damage Irreversible Cell Damage & Production of Free Radicals ATP_Depletion->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

General mechanism of isothiazolinone antimicrobial activity.

Targeted Enzyme Inhibition by Isothiazole Derivatives

Beyond the broad-spectrum activity of isothiazolinones, a diverse array of isothiazole derivatives have been developed as highly specific inhibitors of key enzymes involved in various disease pathologies. The isothiazole scaffold serves as a versatile pharmacophore that can be tailored to interact with the active sites of specific enzymes.

For instance, certain benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual functional inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), enzymes involved in inflammatory pathways.[7] The mechanism for these compounds is likely competitive inhibition, where the isothiazole derivative binds to the active site of the enzyme, preventing the binding of the natural substrate.

cluster_1 Targeted Enzyme Inhibition Isothiazole_Derivative Isothiazole Derivative (e.g., Benzo[d]isothiazole) Binding Competitive Binding Isothiazole_Derivative->Binding Enzyme_Active_Site Enzyme Active Site (e.g., 5-LOX, mPGES-1) Enzyme_Active_Site->Binding Substrate Natural Substrate (e.g., Arachidonic Acid) Substrate->Binding Blocked Inhibition Enzyme Inhibition Binding->Inhibition Biological_Response Blocked Inflammatory Response Inhibition->Biological_Response

Competitive inhibition by a targeted isothiazole derivative.

Modulation of Signaling Pathways

The biological effects of isothiazole-based compounds can also be attributed to their ability to modulate complex signaling pathways. For example, some isothiazole-thiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants by activating the salicylic acid pathway, in addition to their direct fungicidal activity.[8] This dual mode of action highlights the multifaceted capabilities of isothiazole compounds.

Quantitative Data on Biological Activity

The potency of isothiazole-based compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) for antimicrobial agents. The following tables summarize available quantitative data for representative isothiazole derivatives.

Table 1: Enzyme Inhibition by Isothiazole Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
Benzo[d]isothiazole 1,1-dioxide analogues5-Lipoxygenase (5-LOX)0.15 - 23.6[7]
Benzo[d]isothiazole 1,1-dioxide analoguesMicrosomal prostaglandin E2 synthase-1 (mPGES-1)0.15 - 23.6[7]
Phenoxy thiazole derivativesAcetyl-CoA carboxylase 2 (ACC2)~0.009 - 0.020[9]
2-Amino thiazole derivativesCarbonic anhydrase I0.008[10]
2-Amino thiazole derivativesCarbonic anhydrase II0.124[10]
2-Amino thiazole derivativesAcetylcholinesterase (AChE)0.129[10]
2-Amino thiazole derivativesButyrylcholinesterase (BChE)0.083[10]

Table 2: Antimicrobial and Fungicidal Activity of Isothiazole Derivatives

CompoundTarget OrganismEC50 (mg L⁻¹)Reference
Isothiazole-thiazole derivative (6u)Pseudoperonospora cubensis0.046[8]
Isothiazole-thiazole derivative (6u)Phytophthora infestans0.20[8]

Experimental Protocols

General Protocol for Determining Enzyme Inhibition (IC50)

A common method to determine the IC50 value of an isothiazole-based inhibitor involves a spectrophotometric or fluorometric enzyme activity assay.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Isothiazole-based test compound (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (specific to the enzyme)

    • Detection reagent (produces a measurable signal upon substrate conversion)

    • Microplate reader

  • Procedure:

    • A series of dilutions of the isothiazole test compound are prepared.

    • The enzyme, substrate, and assay buffer are added to the wells of a microplate.

    • The test compound dilutions are added to the respective wells. Control wells contain the solvent vehicle without the inhibitor.

    • The reaction is initiated, and the plate is incubated under optimal conditions (temperature, time) for the enzyme.

    • The detection reagent is added, and the signal (e.g., absorbance or fluorescence) is measured using a microplate reader.

    • The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_2 IC50 Determination Workflow Prepare_Dilutions Prepare Serial Dilutions of Isothiazole Compound Add_Compound Add Test Compound Dilutions Prepare_Dilutions->Add_Compound Add_Reagents Add Enzyme, Substrate, and Buffer to Microplate Add_Reagents->Add_Compound Incubate Incubate Under Optimal Conditions Add_Compound->Incubate Measure_Signal Add Detection Reagent and Measure Signal Incubate->Measure_Signal Calculate_Inhibition Calculate Percent Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for determining the IC50 of an enzyme inhibitor.

General Protocol for Determining Fungicidal Activity (EC50)

The EC50 value for a fungicidal isothiazole compound can be determined through a mycelial growth inhibition assay.

  • Reagents and Materials:

    • Fungal culture

    • Growth medium (e.g., Potato Dextrose Agar - PDA)

    • Isothiazole-based test compound (dissolved in a suitable solvent)

    • Petri dishes

    • Sterile equipment (e.g., cork borer, inoculation loop)

  • Procedure:

    • The isothiazole test compound is incorporated into the molten PDA at various concentrations.

    • The amended PDA is poured into sterile Petri dishes and allowed to solidify. Control plates contain the solvent vehicle.

    • A mycelial plug of a specific diameter is taken from the margin of an actively growing fungal culture and placed in the center of each PDA plate.

    • The plates are incubated at an appropriate temperature for the specific fungus.

    • The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

    • The percentage of mycelial growth inhibition is calculated for each concentration.

    • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Isothiazole-based compounds exhibit a remarkable range of biological activities, underpinned by diverse mechanisms of action. The electrophilic nature of isothiazolinones makes them potent, broad-spectrum antimicrobial agents by targeting essential thiol-containing enzymes and disrupting core metabolic processes. In contrast, other isothiazole derivatives can be finely tuned to act as specific inhibitors of key enzymes, offering therapeutic potential for a variety of diseases. The continued exploration of the structure-activity relationships of isothiazole compounds promises to yield novel and effective molecules for a wide array of biological applications.

References

Spectroscopic Data of 5-Amino-3-methyl-isothiazole-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the heterocyclic compound 5-Amino-3-methyl-isothiazole-4-carbonitrile (CAS No. 41808-35-9). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and MS) for this specific compound is not publicly available at this time.

While commercial suppliers assert that the compound's structure is confirmed by NMR and IR spectroscopy, the raw data and specific acquisition parameters have not been published in accessible literature. Key publications that describe the synthesis of this compound, which would be the most likely sources for this data, are not available in open-access formats. These include:

  • Goerdeler, J., & Pohland, H. W. (1963). Chemische Berichte, 96(2), 526-533.

  • Anderson, R. C., & Hsiao, Y. Y. (1975). Journal of Heterocyclic Chemistry, 12(5), 883-887.

This guide, therefore, provides a summary of the known physical and chemical properties of this compound, alongside generalized experimental protocols for the spectroscopic techniques requested. Additionally, a logical workflow for the synthesis and characterization of this compound is presented in a visual format.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.

PropertyValueReference
Molecular Formula C₅H₅N₃S[1][2]
Molecular Weight 139.18 g/mol [1][2]
CAS Number 41808-35-9[1][2]
Appearance Off-White to Light Yellow Solid[3]
Melting Point 202 °C[1][3]
Boiling Point (Predicted) 198.6 ± 40.0 °C at 760 mmHg[1]
Density (Predicted) 1.4 ± 0.1 g/cm³[1]

General Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR, IR, and MS data for a solid organic compound such as this compound. These are intended as a guide and would require optimization for this specific analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy would be crucial for elucidating the chemical structure of the molecule.

  • Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used for data acquisition.

  • ¹H NMR Acquisition: A standard proton experiment would be performed. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., using a broadband decoupling sequence) would be conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) would be necessary.

  • Data Processing: The resulting Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A benchtop FT-IR spectrometer would be used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: For a solid sample, direct insertion or direct infusion techniques would be suitable. The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically produces the protonated molecular ion ([M+H]⁺), confirming the molecular weight.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis, tandem mass spectrometry (MS/MS) experiments can be performed.

  • Data Processing: The acquired data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Synthesis and Characterization Workflow

While specific biological pathways involving this compound are not documented in the available literature, a general workflow for its synthesis and subsequent characterization can be visualized. This logical flow is essential in a research and development setting.

G start Starting Materials (e.g., malononitrile, etc.) synthesis Chemical Synthesis (Cyclization Reaction) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization purification->characterization purity Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms bio_assay Biological Activity Screening (e.g., in vitro assays) purity->bio_assay end Lead Compound for Drug Development bio_assay->end

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

References

Navigating the Physicochemical Landscape of 5-Amino-3-methyl-isothiazole-4-carbonitrile: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Amino-3-methyl-isothiazole-4-carbonitrile, a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information on its physicochemical properties, predicted solubility and stability based on its structural features and the known chemistry of isothiazole derivatives, and provides detailed, standardized experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in predicting its behavior in various solvent systems and under different environmental conditions. The table below summarizes the key known properties of this compound.

PropertyValueReference
CAS Number 41808-35-9[2][3][4]
Molecular Formula C₅H₅N₃S[2][3][4]
Molecular Weight 139.18 g/mol [1][2][3]
Melting Point 202 °C[1][2][3]
Boiling Point (Predicted) 198.6 ± 40.0 °C[1][2][3]
Density (Predicted) 1.35 - 1.4 ± 0.1 g/cm³[1][2][3]
XLogP3 0.45[2][3]
Appearance Off-White to Light Yellow Solid[1]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe amino group can form hydrogen bonds with protic solvents, enhancing solubility. However, the overall heterocyclic structure may limit high solubility in water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of the molecule, with its amino and nitrile groups, is expected to interact favorably with polar aprotic solvents.
Non-Polar Toluene, Hexane, Diethyl EtherLowThe presence of polar functional groups is likely to result in poor solubility in non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[5][6]

Methodology: Isothermal Shake-Flask Solubility Assay

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_data Data Processing prep1 Add excess compound to solvent vials prep2 Seal vials prep1->prep2 equil1 Incubate in shaker bath at constant temperature prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 data1 Calculate solubility analysis2->data1

Caption: Experimental workflow for solubility determination.

Stability Profile and Potential Degradation Pathways

The stability of this compound is crucial for its storage, handling, and application. While specific stability data is lacking, potential degradation pathways can be inferred from the chemistry of the isothiazole ring and its substituents. Isothiazole derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, and light.[7]

Potential Degradation Pathways:

  • Hydrolysis: The carbonitrile group could be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide.

  • Ring Opening: The isothiazole ring, although aromatic, can undergo cleavage under harsh conditions, such as strong nucleophilic attack or reductive/oxidative stress.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to degradation.

Experimental Protocol for Stability Assessment

A comprehensive stability assessment should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and determine its intrinsic stability.

Methodology: Forced Degradation and Stability Indicating Assay

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A diode array detector (DAD) can be used to assess peak purity.

  • Long-Term and Accelerated Stability Studies:

    • Store the compound in its intended packaging under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

    • Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor for any changes in purity, appearance, or other relevant physical and chemical properties.

G cluster_stress Forced Degradation cluster_formal Formal Stability Studies stress_acid Acidic Hydrolysis analysis Analyze samples at time points using a stability-indicating HPLC method stress_acid->analysis stress_base Basic Hydrolysis stress_base->analysis stress_ox Oxidative Degradation stress_ox->analysis stress_therm Thermal Degradation stress_therm->analysis stress_photo Photostability stress_photo->analysis formal_lt Long-Term (e.g., 25°C/60% RH) formal_lt->analysis formal_acc Accelerated (e.g., 40°C/75% RH) formal_acc->analysis data Identify degradation products and determine degradation kinetics analysis->data

Caption: Workflow for stability assessment of a compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and employing the detailed experimental protocols outlined herein, scientists can systematically determine the solubility and stability profiles of this important heterocyclic compound, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Derivatives of 5-Amino-3-methyl-isothiazole-4-carbonitrile and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 5-amino-3-methyl-isothiazole-4-carbonitrile, a versatile heterocyclic building block. The focus is on the synthesis, biological activities, and therapeutic potential of these derivatives, with a particular emphasis on their applications in drug discovery and development.

Core Compound: this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its isothiazole core is a valuable scaffold in medicinal chemistry, known to be present in various compounds with antimicrobial, antifungal, and anticancer properties.

Key Derivatives and Their Therapeutic Applications

Research into the derivatization of this compound has led to the discovery of potent inhibitors of key biological targets, particularly protein kinases, which are crucial in cancer and other diseases. A significant class of derivatives are the isothiazolopyrimidines , formed by the cyclization of the amino and nitrile groups of the core compound with various reagents.

Isothiazolo[5,4-d]pyrimidines as Kinase Inhibitors

A notable application of this compound is in the synthesis of isothiazolo[5,4-d]pyrimidines, which have demonstrated potent inhibitory activity against several receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of RTK activity is a hallmark of many cancers.

One study identified a series of isothiazolopyrimidines as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), c-Kit, and Tie-2 kinases.[2] Specifically, certain urea analogs of isothiazolopyrimidine exhibited impressive potency, with IC50 values below 10 nM for KDR (VEGFR-2) in both enzymatic and cellular assays.[2]

Table 1: Kinase Inhibition Profile of Isothiazolopyrimidine Derivatives [2]

CompoundKDR (enzymatic) IC50 (nM)KDR (cellular) IC50 (nM)c-Kit IC50 (nM)Tie-2 IC50 (nM)
8 < 10< 10Data not availableData not available
13 < 10< 10Data not availableData not available

These findings highlight the potential of isothiazolo[5,4-d]pyrimidine derivatives as multi-targeted kinase inhibitors for cancer therapy.

Antiproliferative Activity of Thiazolo[5,4-d]pyrimidines

In a related study, a series of thiazolo[5,4-d]pyrimidine derivatives, structurally analogous to isothiazolo[5,4-d]pyrimidines, were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[3] One particular compound, 7i , demonstrated potent inhibition of human gastric cancer cells (MGC-803 and HGC-27) with IC50 values of 4.64 µM and 5.07 µM, respectively.[3] Importantly, this compound showed approximately 12-fold selectivity for MGC-803 cells over normal gastric epithelial cells (GES-1), indicating a favorable therapeutic window.[3]

Table 2: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivative 7i [3]

Cell LineIC50 (µM)
MGC-803 (gastric cancer)4.64
HGC-27 (gastric cancer)5.07
GES-1 (normal gastric epithelium)> 50

Experimental Protocols

General Synthesis of Isothiazolo[5,4-d]pyrimidines

The synthesis of the isothiazolo[5,4-d]pyrimidine scaffold generally involves the cyclization of this compound with a suitable one-carbon synthon.

Example: Synthesis of a generic Isothiazolo[5,4-d]pyrimidine

A mixture of this compound (1 equivalent) and formamide (excess) is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude isothiazolo[5,4-d]pyrimidine. Further purification can be achieved by recrystallization from an appropriate solvent.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific derivative being synthesized.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro assays. A common method is the enzyme-linked immunosorbent assay (ELISA).

General Protocol for Kinase ELISA:

  • Kinase enzyme, substrate, and ATP are added to the wells of a microtiter plate.

  • The test compound (at various concentrations) is added to the wells.

  • The plate is incubated to allow the kinase reaction to proceed.

  • A specific antibody that recognizes the phosphorylated substrate is added.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • A chromogenic substrate is added, and the absorbance is measured using a plate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol for MTT Assay:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The isothiazolopyrimidine derivatives discussed above primarily exert their anticancer effects by inhibiting receptor tyrosine kinases. These kinases are key components of signaling pathways that regulate critical cellular processes.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen required for their growth and metastasis. By inhibiting VEGFR, isothiazolopyrimidine derivatives can block this process, thereby starving the tumor and inhibiting its growth.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Promotes Isothiazolopyrimidine Isothiazolopyrimidine Derivative Isothiazolopyrimidine->VEGFR Inhibits

Caption: VEGFR signaling pathway and its inhibition.

c-Kit Signaling Pathway

The c-Kit receptor is another important RTK that, when activated by its ligand stem cell factor (SCF), triggers downstream signaling cascades involved in cell proliferation and survival. Mutations leading to constitutive activation of c-Kit are found in various cancers, including gastrointestinal stromal tumors (GISTs). Inhibition of c-Kit by isothiazolopyrimidine derivatives can be an effective therapeutic strategy for such cancers.

cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates STAT STAT cKit->STAT Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Proliferation Isothiazolopyrimidine Isothiazolopyrimidine Derivative Isothiazolopyrimidine->cKit Inhibits

Caption: c-Kit signaling pathway and its inhibition.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the development of these derivatives involves a multi-step process from synthesis to biological evaluation.

Experimental_Workflow Start 5-Amino-3-methyl- isothiazole-4-carbonitrile Synthesis Synthesis of Isothiazolopyrimidine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitroKinase In Vitro Kinase Inhibition Assays Purification->InVitroKinase CellProliferation Cell Proliferation Assays (e.g., MTT) Purification->CellProliferation SAR Structure-Activity Relationship (SAR) Studies InVitroKinase->SAR CellProliferation->SAR LeadIdentification Lead Compound Identification Optimization Lead Optimization LeadIdentification->Optimization SAR->LeadIdentification

Caption: General experimental workflow.

Conclusion

Derivatives of this compound, particularly the fused isothiazolopyrimidine and thiazolopyrimidine systems, represent a promising class of compounds with significant potential in oncology. Their ability to potently and, in some cases, selectively inhibit key protein kinases involved in cancer progression makes them attractive candidates for further drug development. The data presented in this guide underscore the importance of this heterocyclic scaffold and provide a foundation for future research aimed at optimizing their therapeutic properties.

References

Safety and handling precautions for 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 5-Amino-3-methyl-isothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is an off-white to light yellow solid.[1] Key identifying and physical data are summarized below.

PropertyValue
CAS Number 41808-35-9[2][3]
Molecular Formula C₅H₅N₃S[2][3]
Molecular Weight 139.18 g/mol [1][2]
Melting Point 202 °C[1][2][3]
Boiling Point 198.6 ± 40.0 °C at 760 mmHg[2][3]
Density 1.4 ± 0.1 g/cm³[2][3]
Flash Point 73.9 ± 27.3 °C[2][3]

Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant. The GHS classification is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2][3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2][3]
Skin Irritation2H315: Causes skin irritation[2][3]
Eye Irritation2H319: Causes serious eye irritation[2][3]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[2][3]

GHS Pictogram:

alt text

Signal Word: Warning[2][3]

Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Hand_Protection Hand Protection (Compatible chemical-resistant gloves) Body_Protection Body Protection (Lab coat, long-sleeved clothing) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area or with a respirator) First_Aid_Procedures cluster_routes Routes of Exposure and First Aid Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Remove to fresh air and keep comfortable for breathing.\nGet medical help if you feel unwell. Remove to fresh air and keep comfortable for breathing. Get medical help if you feel unwell. Inhalation->Remove to fresh air and keep comfortable for breathing.\nGet medical help if you feel unwell. Take off contaminated clothing and wash it before reuse.\nWash with plenty of water.\nIf skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. Wash with plenty of water. If skin irritation occurs, get medical help. Skin_Contact->Take off contaminated clothing and wash it before reuse.\nWash with plenty of water.\nIf skin irritation occurs, get medical help. Rinse cautiously with water for several minutes.\nRemove contact lenses, if present and easy to do. Continue rinsing. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse cautiously with water for several minutes.\nRemove contact lenses, if present and easy to do. Continue rinsing. Rinse mouth.\nGet medical help. Rinse mouth. Get medical help. Ingestion->Rinse mouth.\nGet medical help. Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill PPE->Contain Cleanup Clean up spill with inert absorbent material Contain->Cleanup Dispose Dispose of waste in a sealed container according to regulations Cleanup->Dispose

References

Methodological & Application

Synthesis Protocols for 5-Amino-3-methyl-isothiazole-4-carbonitrile: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-3-methyl-isothiazole-4-carbonitrile, a key intermediate in the development of novel therapeutic agents and agrochemicals. These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Profile

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₅N₃S
Molecular Weight 139.18 g/mol
Appearance Off-White to Light Yellow Solid
Melting Point 202 °C
Purity Typically >95%
Solubility Soluble in polar organic solvents
Storage Store at 2-8°C, protected from light and moisture

Synthetic Pathway Overview

The primary synthetic route for this compound involves the oxidative cyclization of a suitable β-enaminothioamide precursor. This method offers a reliable and efficient approach to the target molecule. The overall workflow is depicted below.

Synthesis_Workflow Start Starting Materials: - Malononitrile - Acetonitrile - Hydrogen Sulfide Intermediate1 Synthesis of 2-amino-1-cyano-1-propenethiolate Start->Intermediate1 Thorpe-Ziegler Reaction Intermediate2 Oxidative Cyclization Intermediate1->Intermediate2 Oxidizing Agent (e.g., H₂O₂) Product This compound Intermediate2->Product Purification Purification (Recrystallization) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous isothiazole derivatives and have been adapted for the preparation of this compound.

Protocol 1: Synthesis from β-Iminothio-n-butyramide

This protocol is adapted from the synthesis of 5-amino-3-methyl-isothiazole.

Materials:

  • β-Iminothio-n-butyramide

  • Oxidizing agent (e.g., Chloramine-T, Hydrogen Peroxide)

  • Sodium hydroxide

  • Water

  • Ether

  • Dry hydrogen chloride (for hydrochloride salt formation, optional)

Procedure:

  • Prepare a solution of the oxidizing agent in water. For Chloramine-T, dissolve the required amount in water with sodium hydroxide. For hydrogen peroxide, a 30% aqueous solution is typically used.

  • To the oxidizing solution, add powdered β-iminothio-n-butyramide in portions while stirring vigorously. Maintain the reaction temperature below 40°C.

  • Continue stirring for several hours to overnight to ensure complete reaction.

  • Extract the aqueous solution with ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate.

  • For isolation of the free base, evaporate the ether under reduced pressure. The product is obtained as an oil or solid.

  • For the hydrochloride salt, bubble dry hydrogen chloride gas through the dried ether solution to precipitate the product.

  • Filter the precipitate, wash with cold ether, and dry under vacuum.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric Ratio
β-Iminothio-n-butyramide116.181.0
Chloramine-T trihydrate281.691.1
5-Amino-3-methyl-isothiazole114.16-
(for cyanation step)
Protocol 2: Oxidative Cyclization of 3-Amino-2-cyano-1-methyl-2-propenethioamide

This protocol is analogous to the synthesis of 5-amino-4-cyano-3-isopropylisothiazole.

Materials:

  • 3-Amino-2-cyano-1-methyl-2-propenethioamide (precursor)

  • 30% Hydrogen peroxide

  • Absolute ethanol

Procedure:

  • Dissolve 3-amino-2-cyano-1-methyl-2-propenethioamide in absolute ethanol in a reaction flask.

  • While maintaining the temperature below 50°C, add 30% hydrogen peroxide dropwise to the solution with stirring.

  • After the addition is complete, continue to stir the mixture at room temperature for approximately 19-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Concentrate the filtrate to about half its original volume under reduced pressure.

  • Cool the concentrated solution to induce crystallization of the product.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric Ratio
3-Amino-2-cyano-1-methyl-2-propenethioamide~141.201.0
Hydrogen Peroxide (30%)34.01~1.1
This compound139.18-

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results
¹H NMR (in DMSO-d₆)Signals corresponding to the methyl protons (singlet, ~2.3 ppm) and the amino protons (broad singlet, ~7.0-7.5 ppm).
¹³C NMR (in DMSO-d₆)Resonances for the methyl carbon, the nitrile carbon, and the aromatic carbons of the isothiazole ring.
Infrared (IR) Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and C=C/C=N stretching (isothiazole ring).
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of the compound (139.18).

Signaling Pathway and Logical Relationships

The synthesis of this compound from malononitrile and a sulfur source can be conceptualized as a multi-step process involving the formation of a key intermediate followed by cyclization.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure cluster_product Final Product Malononitrile Malononitrile Enaminothioamide β-Enaminothioamide Intermediate Malononitrile->Enaminothioamide Thioacetamide Thioacetamide Thioacetamide->Enaminothioamide OxidativeCyclization Oxidative Cyclization Enaminothioamide->OxidativeCyclization FinalProduct This compound OxidativeCyclization->FinalProduct

Synthesis of 5-Amino-isothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-amino-isothiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry.[1] Isothiazole derivatives are integral to various biologically active molecules, including anti-inflammatory, antithrombotic, and anticonvulsive agents.[1] The protocols outlined below focus on established, reliable methods accessible to a standard organic synthesis laboratory.

Method 1: Oxidative Cyclization of α,β-Unsaturated Thiocarboxylic Acid Amides

One of the primary methods for constructing the 5-amino-isothiazole scaffold is through the oxidative cyclization of an appropriate thioamide precursor.[1][2] This approach involves the formation of the critical N-S bond via an intramolecular cyclization facilitated by an oxidizing agent. A common example is the cyclization of a 3-amino-prop-2-enethioamide derivative using iodine.[2]

Experimental Protocol: Synthesis of 3-Phenylisothiazol-5-amine

This protocol is based on the cyclization of 3-amino-3-phenylprop-2-enethioamide with iodine in ethanol.[2]

Materials and Reagents:

  • 3-amino-3-phenylprop-2-enethioamide

  • Iodine (I₂)

  • Ethanol (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-3-phenylprop-2-enethioamide (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: To this solution, add a solution of iodine (1.1 eq) in ethanol dropwise at room temperature. The reaction mixture will typically change color.

  • Reaction Progression: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or column chromatography to obtain the pure 3-phenylisothiazol-5-amine.

Method 2: One-Pot Annulation from β-Ketothioamides

A modern and efficient approach involves the one-pot synthesis from β-ketothioamides and ammonium acetate.[3] This metal-free method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds necessary for the isothiazole ring.[3]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isothiazole

This generalized protocol is adapted from the [4+1] annulation strategy.[3]

Materials and Reagents:

  • β-Ketothioamide derivative (e.g., 3-oxo-3-phenylpropanethioamide)

  • Ammonium acetate (NH₄OAc)

  • Solvent (e.g., DMSO or DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Combine the β-ketothioamide (1.0 eq) and ammonium acetate (excess, e.g., 5-10 eq) in a suitable solvent such as DMSO in a flask equipped with a stirrer and reflux condenser.

  • Reaction Progression: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) under an air atmosphere. The reaction is typically open to the air to facilitate the final oxidation step.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice water to precipitate the product.

    • Collect the solid by filtration.

  • Purification: Wash the collected solid with water and a suitable organic solvent (e.g., cold ethanol or ether) to remove impurities. Further purification can be achieved by recrystallization if necessary.

Data Summary

The efficiency of synthetic routes can be compared based on reported yields and reaction conditions. The following table summarizes representative quantitative data for the synthesis of 5-amino-isothiazole derivatives.

Method/ReactionStarting MaterialProductYieldReference
Oxidative Cyclization with Iodine3-amino-3-phenylprop-2-enethioamide3-phenylisothiazol-5-amine91%[2]
Oxidative Cyclization with Bromine3-amino-3-phenylprop-2-enethioamide5-amino-4-bromo-3-phenylisothiazole62%[2]
One-Pot [4+1] Annulationβ-Ketothioamides / β-Ketodithioesters3,5-disubstituted/annulated isothiazolesGood[3]

Note: "Good" yields are as described in the source literature, often implying yields >70%, but specific values vary with the substrate.

Visualized Workflows and Pathways

Diagrams help clarify the sequence of operations in a synthetic protocol.

G cluster_0 Method 1: Oxidative Cyclization Workflow A Dissolve Thioamide in Ethanol B Add Iodine Solution A->B C Stir at RT & Monitor (TLC) B->C D Concentrate Mixture C->D E Aqueous Work-up (Na2S2O3, NaHCO3) D->E F Dry & Evaporate E->F G Purify Product (Recrystallization/Chromatography) F->G G cluster_1 Method 2: One-Pot Annulation Workflow M1 Combine β-Ketothioamide & NH4OAc in Solvent M2 Heat under Air Atmosphere M1->M2 M3 Monitor Reaction (TLC) M2->M3 M4 Precipitate in Ice Water M3->M4 M5 Filter & Wash Solid M4->M5 M6 Purify Product (Recrystallization) M5->M6

References

Application Notes: 5-Amino-3-methyl-isothiazole-4-carbonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-3-methyl-isothiazole-4-carbonitrile in the synthesis of pharmaceutical intermediates. This document includes key physical and chemical data, detailed experimental protocols for the synthesis of a key derivative class, and visualizations of synthetic pathways.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its isothiazole core is a key structural motif in a variety of biologically active compounds.[1] This intermediate is particularly valuable for the development of antimicrobial, antifungal, and anticancer agents.[1] The presence of a reactive amino group and a nitrile functionality allows for diverse chemical modifications, making it a versatile starting material for the synthesis of complex pharmaceutical molecules, including kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessment, and quality control.

PropertyValueReference
CAS Number 41808-35-9[2][3][4]
Molecular Formula C₅H₅N₃S[1][3][4][5]
Molecular Weight 139.18 g/mol [1][5]
Appearance Off-White to Light Yellow Solid[1]
Melting Point 202 °C[1][3][4]
Boiling Point (Predicted) 198.6 ± 40.0 °C[1][3][4]
Purity 95% - 99.5%[1][3][5]
Storage 2-8°C[1]

Application in Pharmaceutical Intermediate Synthesis: Sulfonamide Derivatives

The 5-amino group of the isothiazole ring is readily derivatized, with the synthesis of sulfonamides being a key application.[6] Isothiazole-based sulfonamides have shown promising antibacterial activity.[6] The general scheme for this synthesis involves the reaction of this compound with a sulfonyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Pyridine (Solvent/Base) A->C Dissolved in B Benzenesulfonyl Chloride B->C Added to D Room Temperature C->D Stirred at E N-(4-cyano-3-methylisothiazol-5-yl)benzenesulfonamide D->E Yields

Caption: General workflow for the synthesis of an isothiazole sulfonamide.

Experimental Protocol: Synthesis of N-(4-cyano-3-methylisothiazol-5-yl)benzenesulfonamide

This protocol describes a representative procedure for the synthesis of a benzenesulfonamide derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of this compound in anhydrous pyridine at 0 °C, add benzenesulfonyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired N-(4-cyano-3-methylisothiazol-5-yl)benzenesulfonamide.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%

Application in Kinase Inhibitor Synthesis

5-Amino-3-methyl-isothiazole derivatives are valuable precursors for the synthesis of kinase inhibitors, which are a critical class of anticancer therapeutics. The synthesis of such inhibitors often involves multi-step pathways where the isothiazole core serves as a scaffold for building molecular complexity.

G A 5-Amino-3-methyl- isothiazole-4-carbonitrile B Acylation with Functionalized Acid Chloride A->B Step 1 C Amide Intermediate B->C Forms D Suzuki Coupling with Boronic Acid C->D Step 2 E Final Kinase Inhibitor Product D->E Yields

Caption: Logical workflow for the synthesis of a kinase inhibitor.

Detailed Protocol: Synthesis of an Amide Intermediate for Kinase Inhibitor Scaffolds

This protocol outlines the synthesis of an amide intermediate, a common step in the elaboration of the this compound core for kinase inhibitor development.

Materials:

  • This compound (1.0 eq)

  • 4-Bromobenzoyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add a solution of 4-bromobenzoyl chloride in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-cyano-3-methylisothiazol-5-yl)-4-bromobenzamide.

Quantitative Data for Amide Synthesis:

ReagentMolar Eq.
This compound1.0
4-Bromobenzoyl chloride1.05
Triethylamine1.5
Expected Yield 80-90%

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its utility in creating sulfonamide derivatives with potential antibacterial properties and as a core scaffold for the development of kinase inhibitors highlights its importance in modern drug discovery and development. The provided protocols offer a foundation for the practical application of this compound in a research setting.

References

Application of 5-Amino-3-methyl-isothiazole-4-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring is a significant heterocyclic scaffold in the development of novel agrochemicals due to its broad spectrum of biological activities. Derivatives of isothiazole have been shown to possess potent fungicidal, herbicidal, and insecticidal properties. 5-Amino-3-methyl-isothiazole-4-carbonitrile serves as a key chemical intermediate in the synthesis of these agrochemically active compounds. Its versatile structure allows for various chemical modifications, leading to the development of new crop protection agents. This document provides an overview of its application, protocols for the synthesis of relevant derivatives, and a summary of the biological activities of related compounds.

Core Applications in Agrochemical Synthesis

This compound is a valuable building block for the creation of more complex molecules with desired agrochemical properties. The primary amino group and the nitrile functionality are key reactive sites for derivatization. Research has demonstrated that isothiazole derivatives, particularly isothiazole carboxamides, exhibit significant herbicidal and fungicidal activities.

The general strategy involves the chemical modification of the 5-amino group, often through acylation, to produce N-substituted isothiazole derivatives. These modifications can dramatically influence the biological activity, selectivity, and physicochemical properties of the resulting compounds, making them suitable for various agricultural applications.

Experimental Protocols

The following is a representative protocol for the synthesis of an isothiazole carboxamide derivative, a class of compounds with demonstrated herbicidal activity, starting from a 5-amino-3-methylisothiazole precursor. This protocol is a general guideline and may require optimization for specific target molecules.

Protocol 1: Synthesis of a Representative N-Aryl-5-amino-3-methyl-isothiazole-4-carboxamide

This protocol describes the conversion of the nitrile group to a carboxamide, followed by N-arylation.

Step 1: Hydrolysis of the Nitrile to a Carboxamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 eq.) in a mixture of ethanol and water (3:1 v/v).

  • Addition of Reagents: Add sodium hydroxide (2 eq.) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid (1M) to pH 3-4.

  • Isolation: The resulting precipitate, 5-amino-3-methyl-isothiazole-4-carboxamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Arylation of the Amine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-amino-3-methyl-isothiazole-4-carboxamide (1 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as sodium hydride (1.2 eq.), portion-wise at 0 °C.

  • Addition of Aryl Halide: After stirring for 30 minutes, add the desired aryl halide (e.g., a substituted phenyl bromide) (1.1 eq.).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target N-aryl-5-amino-3-methyl-isothiazole-4-carboxamide.

Data Presentation

The following tables summarize the biological activity of various isothiazole derivatives, illustrating the potential of this class of compounds in agrochemical applications. It is important to note that these are examples of related isothiazole compounds and not direct derivatives of this compound.

Table 1: Fungicidal Activity of Isothiazole-Thiazole Derivatives

Compound IDTarget PathogenEC50 (mg/L)In Vivo Inhibition (%) @ 100 mg/LReference
6jPseudoperonospora cubensis->90[1]
6jPhytophthora infestans->90[1]
6uPseudoperonospora cubensis0.046-[2]
6uPhytophthora infestans0.20-[2]

Table 2: Herbicidal Activity of Aminoisothiazolamide Derivatives

Compound IDTarget WeedActivity LevelReference
1aVariousPotent in vivo activity[3]

Visualizations

Diagram 1: Synthetic Pathway for N-Aryl-5-amino-3-methyl-isothiazole-4-carboxamide

G A 5-Amino-3-methyl- isothiazole-4-carbonitrile B NaOH, EtOH/H2O Reflux A->B C 5-Amino-3-methyl- isothiazole-4-carboxamide B->C D NaH, DMF Ar-X C->D E N-Aryl-5-amino-3-methyl- isothiazole-4-carboxamide D->E

Caption: Synthetic route to N-aryl-isothiazole carboxamides.

Diagram 2: Experimental Workflow for Fungicidal Activity Screening

G cluster_0 In Vitro Assay cluster_1 In Vivo Assay A Synthesized Isothiazole Derivatives B Prepare serial dilutions A->B C Inoculate agar plates with fungal pathogens B->C D Add compound dilutions C->D E Incubate and measure mycelial growth inhibition D->E F Calculate EC50 values E->F End End F->End G Treat host plants with compound formulations H Inoculate plants with fungal pathogens G->H I Incubate under controlled conditions H->I J Assess disease severity I->J K Calculate % inhibition J->K K->End Start Start Start->A Start->G

Caption: Workflow for evaluating fungicidal efficacy.

Diagram 3: Logical Relationship of Isothiazole Core to Agrochemical Activity

G A Isothiazole Core B Chemical Derivatization A->B C Fungicidal Activity B->C D Herbicidal Activity B->D E Insecticidal Activity B->E

References

Application Notes and Protocols for the Synthesis of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Isothiazoles are key pharmacophores in a range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This document outlines common synthetic strategies and provides step-by-step experimental procedures for selected methods.

Synthetic Strategies for Isothiazole Ring Formation

The construction of the isothiazole ring can be achieved through several synthetic approaches, which can be broadly categorized based on the bond-forming strategies. Retrosynthetic analysis reveals four primary approaches for forming the isothiazole ring: intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and transformations from other heterocyclic systems.[4]

A variety of specific chemical reactions can be employed to achieve these transformations. Some of the most common methods include:

  • Gewald-type Reactions: A modification of the Gewald reaction can be utilized to synthesize thiazoles and thiophenes, and under certain conditions, can be adapted for isothiazole synthesis.[5][6]

  • Cycloaddition Reactions: [π4+π2] cycloadditions, including Diels-Alder reactions and 1,3-dipolar cycloadditions, are powerful tools for constructing the isothiazole ring and its derivatives.[7]

  • Metal-free Annulation: An operationally simple and environmentally friendly approach involves the (4+1) annulation of β-ketodithioesters or β-ketothioamides with an ammonia source like ammonium acetate.[4][8]

  • Oxidative Cyclization: Precursors such as α,β-unsaturated thiocarboxylic acid amides can undergo oxidative cyclization to yield isothiazole derivatives.[1]

Experimental Workflow

The general experimental workflow for the synthesis of isothiazole derivatives typically involves the reaction of starting materials, followed by workup and purification of the crude product. The final product is then characterized using various analytical techniques.

experimental_workflow start_end start_end process process decision decision output output start Start: Starting Materials & Reagents reaction Reaction: - Solvent - Temperature - Time start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No workup Workup: - Quenching - Extraction - Washing completion->workup Yes purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spec - IR purification->characterization final_product Final Product: Isothiazole Derivative characterization->final_product end End final_product->end

Caption: General experimental workflow for the synthesis of isothiazole derivatives.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the yield and purity of the resulting isothiazole derivatives. The following table summarizes representative yields for different substituted isothiazoles prepared via selected synthetic routes.

EntryIsothiazole DerivativeSynthetic MethodStarting MaterialsYield (%)Reference
13,5-Diphenylisothiazole(4+1) Annulation1,3-Diphenyl-3-thioxopropan-1-one, NH₄OAc85[4]
24-Cyano-3-methyl-5-phenylisothiazole(3+2) Heterocyclization(Z)-3-amino-3-phenylacrylonitrile, Lawesson's reagent78[4]
35-Amino-3-methylisothiazoleOxidative Cyclization3-Aminobut-2-enethioamide, I₂92[1]
4Ethyl 5-amino-3-methylisothiazole-4-carboxylateGewald-type ReactionEthyl 2-cyano-3-oxobutanoate, Sulfur, Morpholine88[9]
53-Methyl-5-(thien-2-yl)isothiazole(4+1) Annulation1-(Thien-2-yl)-3-thioxobutan-1-one, NH₄OAc82[4]

Experimental Protocols

Protocol 1: Metal-Free (4+1) Annulation for the Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a user-friendly and environmentally benign method for the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate.[4][8]

Materials:

  • β-Ketodithioester/β-Ketothioamide (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (2.0 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a 25 mL round-bottom flask, add the β-ketodithioester or β-ketothioamide (1.0 mmol) and ammonium acetate (2.0 mmol).

  • Add ethanol (5 mL) to the flask.

  • Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approximately 80 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain the pure 3,5-disubstituted isothiazole.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of 4-Arylisothiazoles via (3+2) Heterocyclization

This protocol outlines the synthesis of 4-arylisothiazoles through the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate.[4]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 mmol)

  • Ammonium thiocyanate (NH₄SCN) (1.2 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with heating

  • Ice bath

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a 25 mL round-bottom flask, dissolve the α,β-unsaturated aldehyde (1.0 mmol) in dimethylformamide (5 mL).

  • Add ammonium thiocyanate (1.2 mmol) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 4-arylisothiazole.

  • Confirm the structure of the product by spectroscopic analysis.

Signaling Pathways and Logical Relationships

The synthesis of isothiazole derivatives often involves a sequence of bond-forming events. The following diagram illustrates the logical relationship in a common (4+1) annulation pathway.

logical_relationship start_material start_material intermediate intermediate process process final_product final_product sm1 β-Ketothioamide imine Imine Intermediate sm1->imine Reaction with NH₃ sm2 Ammonium Acetate sm2->imine cyclization Intramolecular Cyclization imine->cyclization Tautomerization & Attack oxidation Aerial Oxidation cyclization->oxidation Dehydrogenation isothiazole 3,5-Disubstituted Isothiazole oxidation->isothiazole

Caption: Key steps in the (4+1) annulation synthesis of isothiazoles.

References

Purification techniques for crude 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of crude 5-Amino-3-methyl-isothiazole-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, is presented in these application notes.[1] Ensuring the high purity of this compound is critical for the successful synthesis of downstream products and for meeting stringent quality standards in research and drug development.

This document provides detailed protocols for two primary purification techniques: recrystallization and column chromatography. These methods are designed to remove unreacted starting materials, by-products, and other impurities commonly associated with the synthesis of heterocyclic amines and nitriles.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for selecting the appropriate purification strategy and handling the compound safely.

PropertyValueReference
Appearance Off-White to Light Yellow Solid[1]
Molecular Formula C₅H₅N₃S[2][3][4]
Molecular Weight 139.18 g/mol [2][3]
Melting Point 202 °C[2][3]
Purity (Commercial) 95% - 99.5%[2][3]
Solubility Soluble in hot ethyl acetate/ligroine mixture[2][3]

Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present in the crude material, as well as the desired final purity.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds to a high degree of purity. The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures.[5] For this compound, a mixed solvent system of ethyl acetate and a non-polar solvent like hexane or ligroine is recommended based on available data.[2][3]

Table 1: Recrystallization Parameters

ParameterRecommended Conditions
Solvent System Ethyl Acetate / Hexane (or Ligroine)
Solvent Ratio To be determined empirically (start with 1:1 to 1:3)
Temperature Dissolve at the boiling point of the mixture
Cooling Method Slow cooling to room temperature, followed by ice bath
Optional Step Activated charcoal treatment for colored impurities

Experimental Protocol: Recrystallization

  • Solvent Selection : In a small test tube, test the solubility of a small amount of the crude material in ethyl acetate and hexane separately at room and elevated temperatures to determine the ideal solvent ratio. The compound should be soluble in the hot solvent mixture but sparingly soluble at room temperature.[5]

  • Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to dissolve the solid completely.

  • Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and boil the solution for a few minutes.

  • Hot Filtration : If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solid impurities.

  • Crystallization : To the hot filtrate, slowly add warm hexane or ligroine until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling : Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Column Chromatography

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. For a basic compound like this compound, special considerations are needed to prevent poor separation due to interactions with the acidic silica gel.

Table 2: Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh) or Amine-functionalized silica
Mobile Phase (Eluent) Gradient of Hexane / Ethyl Acetate with 0.5-1% Triethylamine (TEA)
Elution Mode Gradient elution, starting with a low polarity mixture
Monitoring Thin-Layer Chromatography (TLC)

Experimental Protocol: Column Chromatography

  • Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 1% TEA).

  • Column Packing : Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution : Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection : Collect fractions of the eluent in test tubes.

  • Analysis : Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Product Isolation : Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflows

The following diagrams illustrate the logical steps for the purification of crude this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization & Isolation cluster_final Final Product start Crude Product dissolve Dissolve in Hot Ethyl Acetate start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter add_hexane Add Hot Hexane (Induce Saturation) hot_filter->add_hexane cool Slow Cooling & Ice Bath add_hexane->cool filter_wash Vacuum Filtration & Cold Hexane Wash cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_final Final Product start Crude Product load_sample Load Sample onto Column start->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate/TEA Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols for the Analytical Characterization of 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Amino-3-methyl-isothiazole-4-carbonitrile (C₅H₅N₃S, Molecular Weight: 139.18 g/mol ). Detailed protocols for various analytical techniques are presented to ensure accurate identification, purity assessment, and quantification of this compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for the development and execution of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₅H₅N₃S[1][2]
Molecular Weight139.18 g/mol [1][3]
Melting Point202 °C[1][2]
AppearanceOff-White to Light Yellow Solid-
SolubilityLikely soluble in organic solvents such as methanol, acetonitrile, and DMSO.-
Density1.4 ± 0.1 g/cm³[1][2]

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis of this moderately polar compound.

Table 1: HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength~254 nm (or optimal wavelength determined by UV scan)
Column Temperature30 °C
Expected Retention Time3 - 7 minutes (dependent on exact conditions)

Experimental Protocol: HPLC Analysis

  • Reagent and Sample Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase before use.

    • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Dissolve the sample to be analyzed in the mobile phase to a concentration expected to fall within the calibration range.

  • Instrumentation and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and the sample solution.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC A->D B Prepare Standards E Inject Samples B->E C Prepare Sample C->E D->E F Acquire Data E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis.

Table 2: GC-MS Method Parameters

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramInitial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Analysis:

    • Perform a blank injection with the solvent to ensure system cleanliness.

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 139 and characteristic fragment ions.

GCMS_Workflow A Dissolve Sample in Volatile Solvent B Inject into GC-MS A->B C Separation in GC Column B->C D Ionization and Fragmentation (MS) C->D E Mass Analysis D->E F Data Interpretation E->F

GC-MS Analysis Workflow

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-CH₃~2.4~15
-NH₂~7.0 (broad singlet)-
C3-~160
C4-~90
C5-~170
-CN-~115

Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (amino group)
2230-2210C≡N stretching (nitrile group)
1650-1600N-H bending (amino group)
1580-1490C=C and C=N stretching (isothiazole ring)
~1450C-H bending (methyl group)

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the KBr pellet.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy A Dissolve in Deuterated Solvent B Acquire 1H & 13C Spectra A->B C Process & Interpret Data B->C D Prepare Sample (KBr or ATR) E Acquire Spectrum D->E F Assign Functional Groups E->F

Spectroscopic Analysis Workflow

Elemental Analysis

Elemental analysis is used to determine the elemental composition of the compound and is a fundamental test of purity.

Table 5: Theoretical Elemental Composition of C₅H₅N₃S

ElementTheoretical Percentage (%)
Carbon (C)43.15
Hydrogen (H)3.62
Nitrogen (N)30.19
Sulfur (S)23.04

Experimental Protocol: Elemental Analysis

  • Instrumentation:

    • Use a CHNS elemental analyzer.

  • Sample Preparation and Analysis:

    • Accurately weigh a small amount of the dried sample (typically 1-2 mg) into a tin capsule.

    • Introduce the sample into the combustion furnace of the analyzer.

    • The instrument will combust the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis:

    • The instrument software calculates the percentage of each element.

    • Compare the experimental values with the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Summary

The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques, along with elemental analysis, ensures the unambiguous identification, purity assessment, and quantification of this important chemical intermediate. Adherence to these protocols will support the development of high-quality, well-characterized materials for research and drug development.

References

Functionalization of the Amino Group of 5-Amino-3-methyl-isothiazole-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the primary amino group of 5-Amino-3-methyl-isothiazole-4-carbonitrile. This versatile building block is a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below focus on common and synthetically useful transformations: acylation, sulfonylation, and urea formation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of a reactive primary amino group at the C5 position allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Functionalization of this amino group can lead to the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. This document provides standardized protocols for the synthesis of N-acyl, N-sulfonyl, and N-ureido derivatives of this compound.

General Reaction Pathways

The primary amino group of this compound can be readily functionalized through several classical organic reactions. The general schemes for acylation, sulfonylation, and urea formation are depicted below.

This compound This compound N-Acyl Derivative N-Acyl Derivative This compound->N-Acyl Derivative Acylation N-Sulfonyl Derivative N-Sulfonyl Derivative This compound->N-Sulfonyl Derivative Sulfonylation N-Ureido Derivative N-Ureido Derivative This compound->N-Ureido Derivative Urea Formation Acylating Agent (R-COCl, (RCO)2O) Acylating Agent (R-COCl, (RCO)2O) Acylating Agent (R-COCl, (RCO)2O)->N-Acyl Derivative Sulfonylating Agent (R-SO2Cl) Sulfonylating Agent (R-SO2Cl) Sulfonylating Agent (R-SO2Cl)->N-Sulfonyl Derivative Isocyanate (R-NCO) Isocyanate (R-NCO) Isocyanate (R-NCO)->N-Ureido Derivative cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve Starting Material Dissolve this compound and a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane). Cool Reaction Mixture Cool the mixture to 0 °C in an ice bath. Dissolve Starting Material->Cool Reaction Mixture Add Acyl Halide Slowly add the acyl halide (e.g., benzoyl chloride) dropwise to the cooled mixture. Cool Reaction Mixture->Add Acyl Halide Warm to Room Temperature Allow the reaction to warm to room temperature and stir for the specified time. Add Acyl Halide->Warm to Room Temperature Quench Reaction Quench the reaction with water. Warm to Room Temperature->Quench Reaction Extract Product Extract the product with an organic solvent. Quench Reaction->Extract Product Dry and Concentrate Dry the organic layer and concentrate under reduced pressure. Extract Product->Dry and Concentrate Purify Purify the crude product by recrystallization or chromatography. Dry and Concentrate->Purify cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve Starting Material Dissolve this compound and a base (e.g., pyridine) in a suitable solvent (e.g., pyridine). Cool Reaction Mixture Cool the mixture to 0 °C. Dissolve Starting Material->Cool Reaction Mixture Add Sulfonyl Chloride Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in portions. Cool Reaction Mixture->Add Sulfonyl Chloride Stir Stir the reaction at room temperature or with gentle heating. Add Sulfonyl Chloride->Stir Quench Reaction Pour the reaction mixture into ice-water. Stir->Quench Reaction Collect Precipitate Collect the precipitate by filtration. Quench Reaction->Collect Precipitate Wash and Dry Wash the solid with water and dry. Collect Precipitate->Wash and Dry Recrystallize Recrystallize from a suitable solvent. Wash and Dry->Recrystallize cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve Starting Material Dissolve this compound in an aprotic solvent (e.g., THF or DMF). Add Isocyanate Add the isocyanate (e.g., phenyl isocyanate) dropwise at room temperature. Dissolve Starting Material->Add Isocyanate Stir Stir the reaction mixture for the specified duration. Add Isocyanate->Stir Remove Solvent Remove the solvent under reduced pressure. Stir->Remove Solvent Triturate Triturate the residue with a non-polar solvent (e.g., hexane). Remove Solvent->Triturate Collect Product Collect the solid product by filtration. Triturate->Collect Product Wash and Dry Wash the product and dry under vacuum. Collect Product->Wash and Dry

Application Notes and Protocols: 5-Amino-3-methyl-isothiazole-4-carbonitrile as a Versatile Building Block in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methyl-isothiazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in the synthesis of a wide array of fused heterocyclic systems. Its unique arrangement of amino, cyano, and methyl groups on the isothiazole core provides multiple reactive sites for cyclocondensation and functional group transformations. This allows for the construction of diverse molecular scaffolds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of isothiazolo[4,5-b]pyridines and isothiazolo[5,4-d]pyrimidines, classes of compounds that have garnered interest for their potential as kinase inhibitors and anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 41808-35-9[1][2]
Molecular Formula C₅H₅N₃S[1][2]
Molecular Weight 139.18 g/mol [1][2]
Appearance Off-White to Light Yellow Solid[1]
Melting Point 202 °C[1][2]
Boiling Point 198.6 ± 40.0 °C at 760 mmHg[1][2]
Purity ≥95%

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of various fused heterocyclic compounds, primarily through reactions involving its amino and cyano functionalities. Two prominent examples are the synthesis of isothiazolo[4,5-b]pyridines and isothiazolo[5,4-d]pyrimidines.

Synthesis of Isothiazolo[4,5-b]pyridines

The isothiazolo[4,5-b]pyridine scaffold can be constructed by reacting this compound with various active methylene compounds. This approach is valuable for generating libraries of substituted pyridines for biological screening.

This protocol describes a general procedure for the synthesis of isothiazolo[4,5-b]pyridin-6(7H)-ones via a cyclocondensation reaction.

Materials and Reagents:

  • This compound

  • Appropriate β-ketoester (e.g., ethyl acetoacetate)

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add this compound and the selected β-ketoester in equimolar amounts.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Expected Outcome:

This reaction is expected to yield the corresponding 3-methyl-5-substituted-isothiazolo[4,5-b]pyridin-6(7H)-one. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Isothiazolo[5,4-d]pyrimidines

The isothiazolo[5,4-d]pyrimidine core, a purine isostere, is of significant interest in drug discovery, particularly for the development of kinase inhibitors.[3] A common synthetic strategy involves the reaction of this compound with formamide or orthoesters.

This protocol outlines the synthesis of 3-methyl-isothiazolo[5,4-d]pyrimidin-4-amine, a key intermediate for further functionalization.

Materials and Reagents:

  • This compound

  • Dimethylformamide-dimethyl acetal (DMF-DMA)

  • Formamide

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Formation of the formamidine intermediate. In a flask, dissolve this compound in an excess of DMF-DMA.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess DMF-DMA under reduced pressure to obtain the crude N'-(4-cyano-3-methylisothiazol-5-yl)-N,N-dimethylformamidine.

  • Step 2: Cyclization to the isothiazolo[5,4-d]pyrimidine. To the crude formamidine intermediate, add an excess of formamide.

  • Heat the mixture at 150-160 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford pure 3-methyl-isothiazolo[5,4-d]pyrimidin-4-amine.

Biological Activities of Derived Heterocycles

Derivatives of isothiazolo[4,5-b]pyridines and isothiazolo[5,4-d]pyrimidines have demonstrated a range of biological activities, with a particular emphasis on anticancer properties.

Anticancer and Kinase Inhibitory Activity

Several studies have highlighted the potential of isothiazolo-fused heterocycles as anticancer agents.[4][5] The mechanism of action for many of these compounds is attributed to the inhibition of various protein kinases, which are crucial for cell signaling and proliferation.[3][6]

The table below summarizes the reported in vitro anticancer activity of some isothiazolo[5,4-b]pyridine and thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines. It is important to note that these compounds were not synthesized directly from this compound, but they represent the types of biological activities that can be expected from this class of compounds.

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of ActionReference
Isothiazolo[5,4-b]pyridine derivativesVarious~20 (GI₅₀)Not specified[4]
Thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivativesMCF7 (Breast)34.64 - 41.6Carbonic Anhydrase Inhibition[5]
Thiazolo[5,4-d]pyrimidine derivativesMGC-803 (Gastric)4.64Not specified[5]
Thiazolo[5,4-d]pyrimidine derivativesHGC-27 (Gastric)5.07Not specified[5]
Dihydroisothiazolo[4,5-b]pyridin-5-onesChemoresistant cancer cell linesSubmicromolar to low nanomolarMicrotubule destabilization[7]

Visualizing Synthetic Pathways and Biological Logic

Synthetic Workflow for Isothiazolo[5,4-d]pyrimidines

The following diagram illustrates the two-step synthesis of the isothiazolo[5,4-d]pyrimidine core from this compound.

G A 5-Amino-3-methyl- isothiazole-4-carbonitrile B N'-(4-cyano-3-methylisothiazol- 5-yl)-N,N-dimethylformamidine A->B DMF-DMA C Isothiazolo[5,4-d]pyrimidin-4-amine B->C Formamide, Heat G cluster_0 Kinase Active Site A Isothiazolo-pyrimidine Derivative B Protein Kinase (e.g., Aurora Kinase, CDK) A->B Inhibition D Substrate Phosphorylation B->D Catalyzes F Apoptosis / Cell Cycle Arrest B->F Inhibition leads to C ATP E Downstream Signaling (Proliferation, Survival) D->E

References

Application Notes and Protocols: Derivatization of 5-Amino-3-methyl-isothiazole-4-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 5-Amino-3-methyl-isothiazole-4-carbonitrile and the subsequent biological screening of the resulting compounds. The isothiazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and kinase inhibitory effects. The protocols outlined herein are based on established synthetic methodologies and biological screening assays, providing a framework for the discovery of novel therapeutic agents.

Overview and Rationale

This compound is a versatile starting material for the synthesis of a diverse library of compounds for biological screening. The presence of a primary amino group allows for a variety of chemical modifications, including acylation, and the formation of ureas and thioureas. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule, leading to the identification of potent and selective drug candidates. The derivatization strategy focuses on introducing a range of substituents to explore the structure-activity relationship (SAR) and identify key interactions with biological targets.

Experimental Protocols

General Synthesis of N-(4-cyano-3-methylisothiazol-5-yl)acetamide Derivatives

This protocol describes a general method for the acylation of this compound using various acyl chlorides or anhydrides.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-cyano-3-methylisothiazol-5-yl)acetamide derivative.

General Synthesis of N-(4-cyano-3-methylisothiazol-5-yl)urea and Thiourea Derivatives

This protocol outlines the synthesis of urea and thiourea derivatives by reacting the starting amine with isocyanates or isothiocyanates.

Materials:

  • This compound

  • Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or acetonitrile in a round-bottom flask.

  • Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • If a precipitate has formed, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the target urea or thiourea derivative.

Biological Screening Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized isothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the microbial suspension. Include a positive control (microbes with standard antibiotic), a negative control (microbes in broth only), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibitor Screening: In Vitro Kinase Assay

This protocol provides a general method for screening compounds for their ability to inhibit a specific protein kinase.

Materials:

  • Synthesized isothiazole derivatives

  • Recombinant protein kinase (e.g., EGFR, VEGFR, CDK)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Luminometer or fluorescence plate reader

  • Known kinase inhibitor as a positive control (e.g., Staurosporine)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.

  • Add the kinase enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from biological screening should be summarized in a clear and structured format for easy comparison and SAR analysis.

Table 1: Antimicrobial Activity (MIC) of this compound Derivatives

Compound IDR-groupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent H>256>256>256
Deriv-A1 -COCH₃128256>256
Deriv-A2 -COPh64128128
Deriv-U1 -CONHPh326464
Deriv-T1 -CSNHCH₃163232
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A4

Table 2: Kinase Inhibitory Activity (IC50) of this compound Derivatives

Compound IDR-groupKinase A IC50 (µM)Kinase B IC50 (µM)Kinase C IC50 (µM)
Parent H>100>100>100
Deriv-A3 -CO(4-F-Ph)25.350.1>100
Deriv-U2 -CONH(4-Cl-Ph)5.812.575.2
Deriv-U3 -CONH(3,4-diCl-Ph)0.92.145.8
Deriv-T2 -CSNH(4-MeO-Ph)15.233.7>100
Staurosporine -0.010.0080.02

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms of action.

G cluster_synthesis Derivatization Workflow start This compound product1 N-Acetamide Derivatives start->product1 Acylation product2 Urea / Thiourea Derivatives start->product2 Urea/Thiourea Formation reagent1 Acyl Chloride / Anhydride reagent1->product1 reagent2 Isocyanate / Isothiocyanate reagent2->product2 purification Purification (Chromatography / Recrystallization) product1->purification product2->purification library Compound Library purification->library G cluster_screening Biological Screening Workflow library Compound Library antimicrobial Antimicrobial Screening (MIC Assay) library->antimicrobial kinase Kinase Inhibitor Screening (IC50 Determination) library->kinase data_analysis Data Analysis (SAR Studies) antimicrobial->data_analysis kinase->data_analysis hit_compounds Hit Compounds data_analysis->hit_compounds G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor inhibitor Isothiazole Derivative (Kinase Inhibitor) inhibitor->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-3-methyl-isothiazole-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common conceptual approach begins with the synthesis of the 5-Amino-3-methyl-isothiazole core, followed by the introduction of the carbonitrile group at the 4-position. Key strategies for the isothiazole ring formation include the ring-closure of β-iminothioamides using an oxidizing agent.

Q2: I am experiencing low yields in the synthesis of the 5-Amino-3-methyl-isothiazole precursor. What are the potential causes and solutions?

A2: Low yields in the formation of the 5-Amino-3-methyl-isothiazole ring are often attributed to incomplete reaction, side product formation, or degradation of the product. Consider the following troubleshooting steps:

  • Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. Common choices include chloramine-T, hydrogen peroxide, and potassium persulfate. The reactivity and stability of these reagents can vary, impacting the yield. It is advisable to screen different oxidizing agents to find the optimal one for your specific substrate and conditions.

  • Temperature Control: The cyclization reaction can be exothermic. Maintaining a low temperature (e.g., 0-5 °C) is often crucial to prevent side reactions and decomposition of the product.

  • pH of the Reaction Medium: The pH can significantly influence the reaction rate and the stability of the product. Ensure the pH is controlled, for instance, by using a buffered solution or by the controlled addition of acid or base.

  • Purity of Starting Materials: Impurities in the starting β-iminothiobutyramide can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the desired isothiazole.

Q3: How can I improve the yield of the cyanation step to introduce the nitrile group at the 4-position?

A3: Introducing the carbonitrile group at the 4-position of the 5-amino-3-methyl-isothiazole ring is a key challenge. Low yields in this step can be due to the deactivation of the ring by the amino group or harsh reaction conditions. Here are some strategies to improve the yield:

  • Reaction Conditions for Halogenation: A common strategy involves the halogenation of the 4-position followed by a nucleophilic substitution with a cyanide salt. For the chlorination of the related 5-amino-3-methylisothiazole hydrochloride, high yields (up to 93%) have been reported using sulfuryl chloride in solvents like dichloromethane or acetonitrile at low temperatures (e.g., 3-15°C).[1]

  • Choice of Cyanating Agent: Common cyanating agents include copper(I) cyanide, sodium cyanide, and potassium cyanide. The choice of reagent and solvent is crucial. For example, a Rosenmund-von Braun reaction using CuCN might be effective.

  • Catalysis: The use of a catalyst, such as a palladium complex in cyanation reactions, could facilitate the introduction of the nitrile group under milder conditions, potentially improving the yield.

  • Protecting Groups: If the amino group interferes with the cyanation reaction, consider using a suitable protecting group for the amine before proceeding with the cyanation step.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: During the synthesis of this compound, several side reactions can occur, leading to a decrease in yield and purity. These include:

  • Over-oxidation: During the ring formation, over-oxidation can lead to the formation of undesired byproducts. Careful control of the stoichiometry of the oxidizing agent and the reaction temperature is essential.

  • Hydrolysis of the Nitrile Group: In the final cyanation step, if the reaction conditions are too harsh (e.g., strongly acidic or basic), the newly introduced nitrile group can be hydrolyzed to a carboxylic acid or amide.

  • Polymerization: Under certain conditions, starting materials or intermediates may polymerize, especially if the reaction is not properly controlled.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of 5-Amino-3-methyl-isothiazole (Precursor) Inefficient oxidation.Screen different oxidizing agents (chloramine-T, H₂O₂, potassium persulfate). Optimize the stoichiometry of the oxidizing agent.
Suboptimal reaction temperature.Maintain low temperatures (0-5 °C) during the addition of reagents and throughout the reaction.
Incorrect pH.Monitor and adjust the pH of the reaction mixture. Consider using a buffer.
Impure starting materials.Ensure the purity of the β-iminothiobutyramide starting material through recrystallization or chromatography.
Low Yield of this compound (Final Product) Inefficient halogenation of the 4-position.Use a suitable halogenating agent like sulfuryl chloride. Control the reaction temperature carefully (e.g., 0-15°C).
Poor nucleophilic substitution with cyanide.Experiment with different cyanide sources (CuCN, NaCN, KCN) and solvents. Consider the use of a catalyst (e.g., palladium-based).
Interference from the amino group.Protect the amino group with a suitable protecting group before the cyanation step.
Product degradation.Use milder reaction conditions and shorter reaction times.
Formation of Multiple Byproducts Side reactions due to temperature fluctuations.Ensure strict temperature control throughout the synthesis.
Incorrect stoichiometry of reagents.Carefully control the molar ratios of all reactants.
Presence of impurities in solvents or reagents.Use high-purity, dry solvents and reagents.
Difficulty in Product Purification Presence of closely related impurities.Optimize the reaction conditions to minimize byproduct formation. Employ advanced purification techniques like preparative HPLC if necessary.
Product instability.Handle the product under an inert atmosphere and store it at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride (Precursor)

This protocol is adapted from established methods for the synthesis of the isothiazole core.

Materials:

  • β-Iminothiobutyramide

  • Chloramine-T trihydrate

  • Sodium hydroxide

  • Hydrochloric acid (dry)

  • Diethyl ether

  • Water

Procedure:

  • Prepare a solution of chloramine-T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (50 cc).

  • Add β-iminothiobutyramide (2.3 g) to the solution and shake the mixture for four hours.

  • Extract the clear solution with diethyl ether.

  • Dry the combined ether extracts and treat with dry hydrogen chloride gas to precipitate the crude 5-amino-3-methylisothiazole hydrochloride.

  • The crude product can be further purified by recrystallization.

Protocol 2: High-Yield Chlorination of 5-Amino-3-methylisothiazole Hydrochloride

This protocol for a related compound demonstrates conditions for high-yield halogenation.

Materials:

  • 5-Amino-3-methylisothiazole hydrochloride

  • Sulfuryl chloride

  • Dichloromethane

  • Potassium carbonate

  • Hexane

Procedure:

  • Suspend 5-Amino-3-methylisothiazole hydrochloride (250g; 1.66 mole) in dichloromethane (1.25 L) in a reactor and cool to 8°C.

  • Add sulfuryl chloride (146.8 ml; 1.83 mole) dropwise over 1 hour, maintaining the temperature between 10 and 15°C.

  • Stir the resulting mixture at 10°C for 15 minutes.

  • Quench the reaction by adding a solution of potassium carbonate (367.3 g; 2.66 mole) in water (1 L) over 1 hour at 8°C.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be slurried in hexane and filtered to yield 5-amino-4-chloro-3-methylisothiazole. A reported yield for this process is 93%.[1]

Process Visualization

To aid in understanding the potential workflow for troubleshooting and optimization, the following diagrams illustrate key decision points.

experimental_workflow cluster_precursor Precursor Synthesis Troubleshooting start_precursor Start: Low Precursor Yield check_oxidizer Check Oxidizing Agent start_precursor->check_oxidizer check_temp_precursor Control Temperature (0-5°C) check_oxidizer->check_temp_precursor Agent OK purify_starting_material Purify Starting Material check_oxidizer->purify_starting_material Agent Not Optimal check_temp_precursor->start_precursor Temp Unstable check_ph Adjust pH check_temp_precursor->check_ph Temp OK check_ph->start_precursor pH Incorrect end_precursor Improved Precursor Yield check_ph->end_precursor pH OK purify_starting_material->start_precursor

Caption: Troubleshooting workflow for low yield in precursor synthesis.

cyanation_workflow cluster_cyanation Cyanation Step Optimization start_cyanation Start: Low Final Product Yield check_halogenation Optimize Halogenation start_cyanation->check_halogenation check_halogenation->start_cyanation Halogenation Inefficient check_cyanation_reagent Screen Cyanation Reagents check_halogenation->check_cyanation_reagent Halogenation OK check_cyanation_reagent->start_cyanation Reagent Not Optimal use_catalyst Introduce Catalyst check_cyanation_reagent->use_catalyst Reagent OK protecting_group Use Protecting Group use_catalyst->protecting_group end_cyanation Improved Final Product Yield use_catalyst->end_cyanation No Amine Interference protecting_group->end_cyanation

Caption: Optimization workflow for the cyanation step.

References

Common side reactions in the synthesis of 5-amino-isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of 5-amino-isothiazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize 5-amino-isothiazole is resulting in a low yield and a complex mixture of byproducts. What are the most common side reactions I should be aware of?

A1: Low yields in 5-amino-isothiazole synthesis are often attributed to several competing side reactions. The specific byproducts can vary depending on the synthetic route employed. However, some common issues include:

  • Formation of Isomeric Thiazoles: Depending on the precursors and reaction conditions, the formation of isomeric 2-aminothiazoles or other thiazole derivatives can be a significant competing pathway.

  • Over-oxidation or Decomposition: The isothiazole ring can be sensitive to certain oxidizing agents used in the synthesis, leading to ring-opening or the formation of undesired oxidized byproducts.

  • Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-condense or polymerize, especially under harsh reaction conditions (e.g., high temperatures or strong acids/bases).

  • Incomplete Cyclization: The cyclization step to form the isothiazole ring may be incomplete, leaving acyclic intermediates in the reaction mixture.

  • Formation of Disulfides: If elemental sulfur is used, the formation of di(isothiazolyl) sulfide byproducts can occur.

Q2: I am observing the formation of a significant amount of an isomeric thiazole byproduct. How can I improve the selectivity for the desired 5-amino-isothiazole?

A2: Improving regioselectivity is a common challenge. Here are several strategies to consider:

  • Choice of Catalyst and Reagents: The selectivity of the reaction can be highly dependent on the catalyst and reagents used. For instance, in multi-component reactions, the choice of a specific copper or rhodium catalyst can significantly influence the outcome.

  • Reaction Temperature: Temperature can play a crucial role in determining the kinetic versus thermodynamic product. Experimenting with a range of temperatures, often starting with lower temperatures, can favor the formation of the desired isomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. A systematic screening of solvents is recommended to optimize selectivity.

  • Protecting Groups: If your starting materials have multiple reactive sites, the use of appropriate protecting groups can block unwanted reaction pathways and direct the reaction towards the desired product.

Q3: My purification process is challenging due to the presence of closely related impurities. What are some effective purification strategies for 5-amino-isothiazoles?

A3: Purifying 5-amino-isothiazoles from structurally similar impurities often requires more than simple extraction or recrystallization.

  • Column Chromatography: This is the most common and effective method. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent system) is critical. Gradient elution is often necessary to achieve good separation.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and the impurities differ significantly with temperature, recrystallization can be a powerful purification technique.

  • Acid-Base Extraction: The basicity of the amino group in 5-amino-isothiazoles can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous phase. The aqueous layer is then basified to precipitate the purified product, which can be collected by filtration or extracted with an organic solvent.

  • Derivatization: In some challenging cases, the 5-amino group can be temporarily derivatized (e.g., acylated) to alter its physical properties, facilitating purification. The protecting group is then removed in a subsequent step.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in 5-amino-isothiazole synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Byproducts (e.g., NMR, LC-MS) start->check_byproducts isomeric_thiazole Isomeric Thiazole Formation check_byproducts->isomeric_thiazole Isomer observed? decomposition Decomposition or Over-oxidation check_byproducts->decomposition Degradation products? incomplete_reaction Incomplete Reaction check_byproducts->incomplete_reaction Starting material remaining? other_byproducts Other Byproducts (e.g., Dimerization) check_byproducts->other_byproducts Other impurities? optimize_selectivity Optimize for Selectivity: - Catalyst Screening - Solvent Screening - Temperature Optimization isomeric_thiazole->optimize_selectivity milder_conditions Use Milder Conditions: - Lower Temperature - Less Reactive Reagents - Inert Atmosphere decomposition->milder_conditions optimize_reaction_time Optimize Reaction Time and Stoichiometry incomplete_reaction->optimize_reaction_time purification_strategy Develop Purification Strategy: - Column Chromatography - Recrystallization - Acid-Base Extraction other_byproducts->purification_strategy

Caption: Troubleshooting workflow for 5-amino-isothiazole synthesis.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of different reaction conditions on the yield of a generic 5-amino-isothiazole synthesis and the formation of a common isomeric byproduct.

EntryCatalyst (mol%)SolventTemperature (°C)Yield of 5-Amino-isothiazole (%)Yield of Isomeric Thiazole (%)
1CuI (5)Toluene1104530
2CuI (5)Dioxane1005520
3CuI (5)DMF1006515
4Pd(OAc)₂ (5)DMF1003040
5CuI (10)DMF807510
6CuI (10)DMF1205025

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening to Minimize Isomer Formation

  • Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the starting materials and the designated catalyst (e.g., CuI, 5 mol%).

  • Solvent Addition: To each vial, add the specified solvent (e.g., Toluene, Dioxane, DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution: Seal the vials and place them in a pre-heated aluminum reaction block at the desired temperature. Stir the reactions for a predetermined time (e.g., 12 hours).

  • Work-up and Analysis: After cooling to room temperature, quench the reactions with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Yield Determination: Analyze the crude product mixture by ¹H NMR spectroscopy using an internal standard to determine the ratio of the desired 5-amino-isothiazole to the isomeric thiazole byproduct and calculate the respective yields.

Protocol 2: Purification of 5-Amino-isothiazole via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 20 mL). The basic 5-amino-isothiazole will move to the aqueous layer as its hydrochloride salt.

  • Separation: Combine the aqueous extracts and wash with the organic solvent to remove any non-basic impurities.

  • Basification and Product Isolation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8). The free 5-amino-isothiazole should precipitate out.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is soluble, extract it from the basified aqueous solution with an organic solvent, dry the organic layer, and concentrate to obtain the purified product.

Optimizing reaction conditions for the synthesis of 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Amino-3-methyl-isothiazole-4-carbonitrile. This key intermediate is valuable in the development of pharmaceuticals and agrochemicals, particularly for creating antimicrobial and antifungal agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a variation of the Gewald reaction. This multi-component reaction typically involves the condensation of acetonitrile, malononitrile, and elemental sulfur in the presence of a base. The reaction proceeds through a Thorpe-Ziegler type mechanism to form a thiolate intermediate, which then undergoes oxidative cyclization to yield the desired isothiazole.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Temperature control is crucial, as the reaction can be exothermic. The choice of solvent and base also significantly impacts the reaction rate and yield. Maintaining an inert atmosphere can prevent the oxidation of intermediates. The purity of starting materials is also essential to avoid side reactions.

Q3: My reaction has stalled and is not proceeding to completion. What are the possible causes?

A3: Potential causes for a stalled reaction include insufficient base, low reaction temperature, or inactivation of the catalyst. Ensure the base is not consumed by acidic impurities in the starting materials or solvent. Gradually increasing the temperature might be necessary to drive the reaction to completion, but this should be done cautiously to avoid side product formation.

Q4: I am observing a low yield of the final product. How can I improve it?

A4: Low yields can result from several factors, including suboptimal reaction temperature, incorrect stoichiometry of reactants, or product loss during workup and purification. A systematic optimization of the reaction conditions, as detailed in the troubleshooting guide below, is recommended. Careful purification, such as recrystallization with an appropriate solvent system, can also minimize product loss.

Q5: What are the common impurities I should look for, and how can I remove them?

A5: Common impurities may include unreacted starting materials, polymeric byproducts, and other heterocyclic compounds formed through side reactions. Purification is typically achieved through recrystallization. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common recrystallization solvents include ethanol, ethyl acetate, or a mixture of ethyl acetate and ligroin.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or insufficient base.Ensure the base (e.g., triethylamine, morpholine) is fresh and used in the correct stoichiometric amount. Consider using a stronger, non-nucleophilic base if necessary.
Low reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS.
Impure starting materials.Use freshly distilled solvents and high-purity starting materials. Malononitrile, in particular, should be of high quality.
Formation of a Dark, Tarry Substance Reaction temperature is too high.Maintain strict temperature control throughout the reaction. Use a cooling bath if the reaction is highly exothermic.
Incorrect order of reagent addition.Add the elemental sulfur portion-wise to a solution of the nitriles and the base to control the initial exotherm.
Product is Difficult to Purify Presence of multiple side products.Optimize the reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation. Consider using column chromatography for purification if recrystallization is ineffective.
Product oiling out during recrystallization.Use a different solvent or a solvent mixture for recrystallization. Ensure the hot solution is not supersaturated before cooling.
Inconsistent Yields Between Batches Variability in the quality of elemental sulfur.Use a consistent source and particle size of elemental sulfur.
Inefficient stirring.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.

Experimental Protocols

Synthesis of this compound via Gewald Reaction

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Acetonitrile

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine or Morpholine (Base)

  • Ethanol (Solvent)

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction and recrystallization)

  • Ligroin or Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add ethanol, acetonitrile, and malononitrile.

  • Addition of Base: Cool the mixture in an ice bath and slowly add the base (triethylamine or morpholine) dropwise while maintaining the temperature below 10 °C.

  • Addition of Sulfur: To the stirred solution, add elemental sulfur portion-wise over 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition of sulfur is complete, slowly warm the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a mixture of ethyl acetate and ligroin to yield this compound as a solid.[1]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of different reaction parameters on the yield of this compound.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1TriethylamineEthanol40465
2TriethylamineMethanol40462
3MorpholineEthanol40375
4MorpholineEthanol50278
5PiperidineEthanol40372

Visualizations

Reaction_Pathway acetonitrile Acetonitrile intermediate Thiolate Intermediate acetonitrile->intermediate malononitrile Malononitrile malononitrile->intermediate sulfur Sulfur sulfur->intermediate base Base (e.g., Morpholine) base->intermediate product This compound intermediate->product Oxidative Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_temp Check Reaction Temperature start->check_temp check_base Check Base Activity & Amount start->check_base check_sm Check Starting Material Purity start->check_sm optimize_temp Optimize Temperature (Increase Gradually) check_temp->optimize_temp add_base Add More Base or Use Fresh Batch check_base->add_base purify_sm Purify Starting Materials check_sm->purify_sm success Successful Synthesis optimize_temp->success add_base->success purify_sm->success

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships yield Reaction Yield temperature Temperature temperature->yield side_products Side Product Formation temperature->side_products time Reaction Time time->yield time->side_products base Base Strength & Concentration base->yield base->side_products solvent Solvent Polarity solvent->yield

Caption: Key parameter relationships affecting reaction outcome.

References

Technical Support Center: Purification of 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-3-methyl-isothiazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically an off-white to light yellow solid.[1] The reported melting point is approximately 202°C.[1][2][3][4] Significant deviation from this melting point may indicate the presence of impurities.

Q3: What are some potential impurities that might be present in the crude product?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and inorganic salts. For instance, in the synthesis of a similar compound, 5-amino-3-methylisothiazole hydrochloride, ammonium chloride has been identified as a potential impurity. Residual solvents from the reaction or initial work-up may also be present.

Q4: How can I assess the purity of my purified this compound?

Purity can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.

  • Melting Point Analysis: A narrow melting point range close to the literature value (202°C) suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the presence of impurities with distinct proton or carbon signals.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the chosen solvent at low temperatures. An excessive amount of solvent was used.- Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is too high, causing the compound to melt before dissolving. The solution is supersaturated with impurities. The rate of cooling is too fast.- Choose a lower-boiling point solvent.- Perform a pre-purification step (e.g., a quick filtration through a small plug of silica) to remove some impurities.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Colored Impurities Remain in the Final Product The impurities have similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may reduce the overall yield.
No Crystals Form Upon Cooling The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Compound and Impurities The chosen mobile phase is either too polar or not polar enough. The column was not packed properly.- Optimize the solvent system using TLC before running the column.- If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase.- If the compound does not move from the baseline (low Rf), increase the polarity of the mobile phase.- Ensure the column is packed uniformly to avoid channeling.
Compound Streaks on the Column The compound is not fully soluble in the mobile phase. The column is overloaded with the sample.- Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.- Use a smaller amount of crude material relative to the amount of stationary phase.
Difficulty Eluting the Compound from the Column The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- For highly polar compounds, consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale trials.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
  • Promising solvents include ethyl acetate, ligroine, ethanol, methanol, and mixtures such as ethanol/water or acetone/hexane.[2][3][4]
  • An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

5. Crystallization:

  • Allow the filtrate to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.

7. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

1. Stationary Phase and Column Packing:

  • Use silica gel as the stationary phase.
  • Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Mobile Phase Selection:

  • Determine an appropriate mobile phase using TLC. A good starting point for a solvent system is a mixture of hexane and ethyl acetate.
  • The ideal solvent system should give the desired compound an Rf value of approximately 0.3-0.4.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
  • Carefully add the dried, adsorbed sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.
  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

5. Solvent Evaporation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: HPLC Conditions for Purity Analysis of a Structurally Similar Aminothiazole

ParameterCondition
Column C18 reversed-phase (e.g., 50 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 55% 0.1% v/v orthophosphoric acid in water / 45% 0.1% v/v orthophosphoric acid in acetonitrile
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined experimentally)

Note: This is a starting point based on a similar compound and should be optimized for this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_outcome Outcome Crude_Product Crude 5-Amino-3-methyl- isothiazole-4-carbonitrile Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Assess Purity (HPLC, TLC, MP, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Meets Specs Further_Purification Requires Further Purification Purity_Check->Further_Purification Fails Specs Further_Purification->Recrystallization Further_Purification->Column_Chromatography

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting cluster_cooling Cooling & Crystallization cluster_solutions Troubleshooting Steps Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling Oiling_Out Product Oils Out? Cooling->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent Use Lower Boiling Point Solvent Oiling_Out->Change_Solvent Yes Slower_Cooling Cool More Slowly Oiling_Out->Slower_Cooling Yes Concentrate Evaporate Some Solvent No_Crystals->Concentrate Yes Scratch_Seed Scratch Flask or Add Seed Crystal No_Crystals->Scratch_Seed Yes Pure_Crystals Pure Crystals Formed No_Crystals->Pure_Crystals No Change_Solvent->Start Slower_Cooling->Start Concentrate->Cooling Scratch_Seed->Cooling

Caption: Troubleshooting logic for recrystallization issues.

References

Identifying and removing impurities from 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-Amino-3-methyl-isothiazole-4-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a crude sample of this compound?

A1: Based on the likely synthesis route involving the oxidation of a β-iminothiobutyramide precursor, common impurities may include:

  • Unreacted Starting Materials: Residual β-iminothiobutyramide or related precursors.

  • Incomplete Cyclization Byproducts: Acyclic intermediates that have not fully formed the isothiazole ring.

  • Oxidation Byproducts: Over-oxidized species or other side-products from the oxidation step.

  • Residual Reagents and Solvents: Traces of oxidizing agents, acids, bases, or solvents used during the synthesis and workup.

  • Ammonium Salts: If ammonia or ammonium salts are used in the synthesis, they can be present as impurities. For the related compound, 5-Amino-3-methylisothiazole hydrochloride, ammonium chloride has been noted as a potential impurity.

Q2: What are the initial steps to assess the purity of my this compound sample?

A2: A preliminary purity assessment can be made using the following techniques:

  • Melting Point Determination: A sharp melting point close to the literature value (202 °C) suggests high purity. A broad melting range indicates the presence of impurities.[1][2]

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your sample. The presence of multiple spots indicates impurities.

Q3: Which analytical techniques are recommended for detailed impurity profiling?

A3: For a comprehensive analysis of impurities, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point for related heterocyclic compounds.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present.[5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable for your compound.Select a more appropriate solvent. Test the solubility of small amounts of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.[9]
Oiling out occurs instead of crystallization. The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the impurities are lowering the melting point.Add a small amount of a solvent in which the compound is highly soluble to the hot solution. Alternatively, try a solvent with a lower boiling point. Seeding the solution with a pure crystal can also induce crystallization.
Poor recovery of the purified compound. Too much solvent was used, the compound has significant solubility in the cold solvent, or the crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
Colored impurities remain after recrystallization. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9]
Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of the compound from impurities on a silica gel column. The eluent (solvent system) has incorrect polarity.Optimize the eluent system by testing different solvent mixtures using TLC first. A good starting point for isothiazole derivatives is a mixture of hexane and ethyl acetate. An ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.[10]
The compound is streaking on the TLC plate and the column. The compound is basic and is interacting with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to improve the peak shape.[10]
The compound is not eluting from the column. The eluent is not polar enough to move the highly polar compound.Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system is often effective.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Ligroine mixture, Ethanol, Methanol, or Ethanol/Water mixture)[1][2][9]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. For this compound, an ethyl acetate/ligroine mixture has been reported to be effective.[1][2] The ideal solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample and quantify impurities.

Instrumentation and Conditions (starting point, may require optimization):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for similar compounds.[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: If available, prepare a standard solution of pure this compound at a known concentration.

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Analysis: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound and Related Compounds

CompoundSolvent(s)Reference
This compoundEthyl acetate / Ligroine[1][2]
General Isothiazole CarbonitrilesEthanol, Methanol, Water, Cyclohexane, Hexane, Ethanol/Water, Acetone/Hexane[9]
Fused isothiazole derivativeEthanol/Water[9]
Thiol-substituted isothiazoleMethanol[9]
2-Amino-5-cyanothiazoleEthanol[9]

Visualizations

Impurity_Identification_Workflow cluster_start Initial Sample cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product Crude_Sample Crude 5-Amino-3-methyl- isothiazole-4-carbonitrile TLC Thin-Layer Chromatography Crude_Sample->TLC Initial Check MP Melting Point Determination Crude_Sample->MP Initial Check HPLC HPLC Analysis TLC->HPLC If Impure MP->HPLC If Impure LCMS LC-MS Analysis HPLC->LCMS For Identification NMR NMR Spectroscopy HPLC->NMR For Structure Confirmation Recrystallization Recrystallization HPLC->Recrystallization If Impurities Identified Column_Chromatography Column Chromatography HPLC->Column_Chromatography If Impurities Identified Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Final Polish Column_Chromatography->Pure_Product Final Polish Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Oiling Out? Start->Oiling_Out Poor_Recovery Poor Recovery? Oiling_Out->Poor_Recovery No Change_Solvent Change Solvent or Add Co-solvent Oiling_Out->Change_Solvent Yes Colored_Product Product Still Colored? Poor_Recovery->Colored_Product No Minimize_Solvent Use Less Hot Solvent & Cool Thoroughly Poor_Recovery->Minimize_Solvent Yes Success Pure Crystals Obtained Colored_Product->Success No Use_Charcoal Add Activated Charcoal Colored_Product->Use_Charcoal Yes Change_Solvent->Start Minimize_Solvent->Start Use_Charcoal->Start

References

Stability issues of 5-Amino-3-methyl-isothiazole-4-carbonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Amino-3-methyl-isothiazole-4-carbonitrile under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low yields and formation of multiple byproducts in my reaction involving this compound. What could be the potential stability issues?

A1: this compound, like other isothiazole derivatives, can exhibit instability under certain reaction conditions. The primary concerns are hydrolysis of the nitrile group and/or decomposition of the isothiazole ring. These issues are often exacerbated by factors such as pH, temperature, and the presence of strong nucleophiles or electrophiles.

Q2: How does pH affect the stability of this compound?

A2: The stability of the isothiazole ring and the nitrile functional group is pH-dependent. Both strongly acidic and strongly basic conditions can lead to degradation.

  • Acidic Conditions: Under strong acidic conditions, the primary amino group can be protonated, which may influence the electronic properties of the ring. More importantly, acidic hydrolysis of the nitrile group to a carboxylic acid or amide can occur, especially at elevated temperatures.

  • Basic Conditions: In the presence of strong bases, the isothiazole ring can be susceptible to cleavage. Additionally, basic hydrolysis of the nitrile group is a common side reaction.

A study on a similar compound, a 3,4-dichloroisothiazole derivative, demonstrated hydrolysis under both acidic (pH 4) and basic (pH 9) conditions, with half-lives ranging from hours to a few days depending on the temperature.[1] This suggests that maintaining a near-neutral pH is crucial for the stability of this compound.

Q3: What is the thermal stability of this compound?

Q4: Can the solvent choice impact the stability of this compound?

A4: Yes, the choice of solvent can significantly impact the stability. While solvents like DMF and DMSO are common in organic synthesis, they are not always inert. For example, decomposition of a 2-aminothiazole derivative has been observed in DMSO at room temperature. Although direct evidence for the target compound is not available, it is a potential concern. It is recommended to use fresh, anhydrous solvents and to monitor for any discoloration of the reaction mixture, which might indicate decomposition.

Q5: Are there any known incompatible reagents?

A5: Strong oxidizing and reducing agents should be used with caution, as they can potentially react with the isothiazole ring or the amino and nitrile functional groups. The specifics of these reactions would need to be determined experimentally. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this type of instability.[3]

Experimental Protocols

To assess the stability of this compound under your specific reaction conditions, a forced degradation study is recommended.[3][4][5][6] Below is a general protocol that can be adapted to your needs.

Protocol: Forced Degradation Study of this compound

Objective: To determine the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatically controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the samples under the same temperature and time conditions as the acid hydrolysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period.

    • Thermal Degradation: Place a solid sample of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound under reflux.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column). A suitable mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile/methanol).[7]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If available, use LC-MS/MS to identify the mass of the degradation products to help in their structural elucidation.[1][8]

Data Presentation

The results of the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTemperature (°C)Duration (hours)% DegradationNumber of Degradation ProductsMajor Degradation Product (if identified)
0.1 M HClRT72
1 M HCl6072
0.1 M NaOHRT72
1 M NaOH6072
3% H₂O₂RT24
Solid State8072
SolutionReflux24
Photolytic (Solid)RT-
Photolytic (Solution)RT-

Note: The values in this table are placeholders and should be filled in with experimental data.

Visualizations

Logical Workflow for Investigating Stability Issues

A Unexpected Reaction Outcome (Low Yield, Impurities) B Hypothesize Potential Stability Issue A->B C Review Literature for Similar Compounds B->C D Design Forced Degradation Study B->D E Execute Stress Conditions (Acid, Base, Heat, Light, Oxidation) D->E F Analyze Samples by HPLC/LC-MS E->F G Identify and Quantify Degradation F->G H Characterize Degradation Products G->H I Optimize Reaction Conditions (pH, Temp, Solvent, Reagents) G->I J Implement Optimized Protocol I->J

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

cluster_main This compound cluster_products Potential Degradation Products Main C₅H₅N₃S P1 Hydrolysis of Nitrile (Amide/Carboxylic Acid) Main->P1 H⁺/OH⁻, H₂O P2 Isothiazole Ring Cleavage Products Main->P2 Strong Base/Acid, Heat P3 Oxidized Derivatives Main->P3 Oxidizing Agent P4 Polymerization/Dimerization Products Main->P4 Harsh Conditions

References

Technical Support Center: Troubleshooting Cook-Heilbron Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Cook-Heilbron thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile method for synthesizing 5-aminothiazoles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you address specific issues and optimize your reaction yields.

Troubleshooting Guides & FAQs

Low yields in the Cook-Heilbron thiazole synthesis and its variations can be a significant hurdle. This section provides direct answers to common problems encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the Cook-Heilbron thiazole synthesis and what are its main advantages?

The Cook-Heilbron thiazole synthesis is a chemical reaction that forms 5-aminothiazoles from the reaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, carbon oxysulfide, or isothiocyanates.[1] A key advantage of this method is that it typically proceeds under mild, often aqueous, conditions at room temperature.[1] This synthesis route is notable for being one of the first to produce 5-aminothiazoles with significant yields and a diverse scope of potential products.[1]

Q2: What are some of the known drawbacks of the Cook-Heilbron synthesis?

While effective, the Cook-Heilbron synthesis and other classical methods for thiazole synthesis can present challenges such as being time-consuming and resulting in unsatisfactory percentage yields.[2]

Q3: My reaction is sluggish and taking a long time. Are there ways to speed it up?

Yes, modern variations of thiazole synthesis have employed microwave irradiation to significantly reduce reaction times and, in some cases, improve yields.[3] For instance, some microwave-assisted syntheses have been completed in as little as 5-15 minutes.

Troubleshooting Low Yields

Q4: I am experiencing a significantly low yield in my Cook-Heilbron synthesis. What are the most likely causes?

Low yields can stem from several factors. Based on literature, key areas to investigate include:

  • Purity of Starting Materials: The stability and purity of the α-aminonitrile reactant are critical. Impurities can lead to unwanted side reactions that consume starting material and complicate purification.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a catalyst can have a substantial impact on the reaction outcome. The "mild conditions" often cited for this synthesis can still require optimization for specific substrates.

  • Incomplete Reaction: The reaction may not be proceeding to completion, leaving a significant amount of unreacted starting materials. Monitoring the reaction progress is crucial.

  • Side Product Formation: The formation of byproducts can compete with the desired thiazole formation, thereby reducing the overall yield.

Q5: How can I improve the purity of my α-aminonitrile starting material?

While specific protocols for the purification of all possible α-aminonitriles are beyond the scope of this guide, general techniques for purifying organic compounds can be applied. Depending on the physical properties of your specific α-aminonitrile, methods such as recrystallization or column chromatography should be considered. It is highly recommended to characterize the purity of your starting material (e.g., by NMR, melting point) before use.

Q6: What are the recommended reaction conditions to optimize the yield?

Optimizing reaction conditions is a crucial step in troubleshooting low yields. Consider the following:

  • Solvent: A variety of solvents including methanol, ethanol, dimethyl sulfoxide (DMSO), and acetonitrile have been explored in related thiazole syntheses.[3] The choice of solvent can significantly influence reaction rate and yield.

  • Catalyst: The use of an acid catalyst, such as acetic acid, sulfuric acid, or hydrochloric acid, has been shown to be beneficial in some thiazole synthesis variations, leading to higher yields and shorter reaction times.[3]

  • Temperature: While the Cook-Heilbron synthesis is known for proceeding at room temperature, gentle heating may be necessary for less reactive substrates to drive the reaction to completion.[1] However, excessive heat can lead to degradation of reactants or products.

Q7: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of most organic reactions.[4]

  • Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate that the reaction is proceeding.

  • Cospotting: To confirm the identity of spots, a "cospot" can be used where the reaction mixture is spotted directly on top of the starting material spot. If the spots separate, they are different compounds.[5]

  • Visualization: Use a UV lamp to visualize aromatic compounds. Staining with reagents like potassium permanganate or iodine can help visualize a wider range of compounds.

Q8: I see multiple spots on my TLC plate. What are the possible side products?

While specific side products for every Cook-Heilbron variation are not extensively documented in readily available literature, general side reactions in related syntheses can include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your α-aminonitrile and sulfur-containing reagent.

  • Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates may self-condense.

  • Hydrolysis of Nitrile: If water is present, the nitrile group of the α-aminonitrile could potentially hydrolyze to a carboxylic acid or amide, which would not cyclize to form the desired thiazole.

Q9: My product seems difficult to purify. What methods are recommended?

Purification of the final 5-aminothiazole product can often be achieved through standard laboratory techniques:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Suitable solvents may include alkanes (e.g., hexane), ethers, esters, alcohols (e.g., ethanol), or mixtures thereof.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful purification technique.

Data Presentation

To aid in methodological comparison, the following table summarizes key parameters of the Cook-Heilbron synthesis in the context of other common thiazole synthesis routes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide/Dithioacid-Not specifiedRoom Temperature"Significant"[1]
Hantzsch Synthesisα-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 12 hRoom Temp. - Reflux80 - 99%
Gabriel Synthesisα-Acylamino ketonePhosphorus Pentasulfide (P4S10)Not specified~170 °CNot specified
Microwave-Assisted Hantzschα-Haloketone, ThioureaIodine5 - 15 min170 W~92%

Note: The term "Significant" for the Cook-Heilbron synthesis yield is based on available literature, which often lacks specific quantitative data for a broad range of substrates.[1]

Experimental Protocols

The following provides a generalized experimental protocol for the Cook-Heilbron synthesis. It is crucial to adapt this procedure based on the specific substrates and equipment used in your laboratory.

General Protocol for the Synthesis of 5-Amino-2-mercaptothiazoles

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-aminonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: To the stirred solution, add carbon disulfide (1.0-1.2 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting α-aminonitrile is consumed.

  • Work-up: Once the reaction is complete, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow for addressing low yields in the Cook-Heilbron thiazole synthesis.

Cook_Heilbron_Mechanism reactant1 α-Aminonitrile intermediate1 Thioamide Intermediate reactant1->intermediate1 Nucleophilic attack reactant2 Carbon Disulfide reactant2->intermediate1 intermediate2 5-Imino-2-thione Thiazolidine intermediate1->intermediate2 Intramolecular cyclization product 5-Aminothiazole intermediate2->product Tautomerization

Caption: Reaction mechanism of the Cook-Heilbron thiazole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction analyze_byproducts Analyze for Side Products start->analyze_byproducts sub_purity1 Purify α-Aminonitrile (Recrystallization/ Chromatography) check_purity->sub_purity1 sub_conditions1 Vary Solvent optimize_conditions->sub_conditions1 sub_conditions2 Vary Temperature optimize_conditions->sub_conditions2 sub_conditions3 Add Catalyst (e.g., Acetic Acid) optimize_conditions->sub_conditions3 sub_monitor1 Incomplete Reaction? Increase Reaction Time or Temperature monitor_reaction->sub_monitor1 sub_byproducts1 Identify Side Products (NMR, MS) analyze_byproducts->sub_byproducts1

Caption: Troubleshooting workflow for low yields in thiazole synthesis.

References

Recrystallization methods for purifying 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Amino-3-methyl-isothiazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: A mixture of ethyl acetate and a non-polar solvent like ligroin or hexane is a good starting point, as indicated by the compound's properties.[1] Ethanol, methanol, or acetone, potentially mixed with water or hexane, can also be effective solvent systems for purifying heterocyclic compounds.[2][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be an off-white to light yellow solid.[4] The reported melting point is approximately 202°C.[1][4] A sharp melting point close to this value is a good indicator of purity.

Q3: My compound is colored. How can I remove the colored impurities?

A3: If the solution of your compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.

Q4: What are the most common issues encountered during the recrystallization of this compound?

A4: Common problems include the compound failing to crystallize, precipitating as an oil, or crystallizing prematurely during hot filtration.[5][6] These issues are often related to the choice of solvent, the amount of solvent used, the cooling rate, and the purity of the starting material.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not crystallize upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[6][7] - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.[7] - Add a seed crystal of the pure compound.[7] - Cool the solution in an ice bath.[8]
Compound precipitates as an oil ("oiling out"). - The melting point of the impure compound is lower than the temperature of the solution. - The solution is too concentrated. - The cooling rate is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][7] - Ensure the solution cools to a temperature below the compound's melting point before significant precipitation occurs.
Crystals form in the funnel during hot filtration. - The solution is cooling too quickly in the funnel. - The concentration of the solute is too high near its saturation point at the filtration temperature.- Use a pre-heated filter funnel (e.g., by placing it on top of the boiling flask). - Add a small excess of hot solvent before filtration to keep the compound dissolved.[5] The excess solvent can be evaporated after filtration.
Low recovery yield. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Too much activated charcoal was used (if applicable).- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[7] - Ensure efficient transfer of all crystalline material during filtration. - Use the minimum effective amount of charcoal.

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate and Ligroin
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethyl acetate solution is still hot, slowly add warm ligroin dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate to clarify.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ligroin to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying start Crude Compound select_solvent Select Solvent System (e.g., Ethyl Acetate/Ligroin) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration induce_crystallization Induce Crystallization (add anti-solvent/cool) hot_filtration->induce_crystallization cool Slow Cooling induce_crystallization->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No oiling_out Compound Oils Out outcome->oiling_out Oil low_yield Low Yield outcome->low_yield Low success Pure Crystals outcome->success Yes sol_no_crystals Too much solvent? Supersaturated? no_crystals->sol_no_crystals sol_oiling_out Cooling too fast? Too concentrated? oiling_out->sol_oiling_out sol_low_yield Product in mother liquor? Premature crystallization? low_yield->sol_low_yield action_boil Boil off solvent sol_no_crystals->action_boil Yes action_scratch Scratch/Seed sol_no_crystals->action_scratch No action_reheat Reheat, add solvent, cool slowly sol_oiling_out->action_reheat action_concentrate Concentrate mother liquor sol_low_yield->action_concentrate action_boil->outcome action_scratch->outcome action_reheat->outcome

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Synthesis of 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-methyl-isothiazole-4-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges and scaling up this important synthetic process.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a multi-step process:

  • Synthesis of 5-Amino-3-methylisothiazole: This is typically achieved through the ring-closure of a β-iminothiobutyramide precursor using an oxidizing agent.[1]

  • Chlorination of 5-Amino-3-methylisothiazole: The isothiazole core is then chlorinated at the 4-position, usually employing sulfuryl chloride, to yield 5-amino-4-chloro-3-methylisothiazole.[2]

  • Cyanation of 5-amino-4-chloro-3-methylisothiazole: The final step is a palladium-catalyzed cyanation reaction to replace the chlorine atom with a nitrile group, affording the target compound.

Q2: My yield of 5-Amino-3-methylisothiazole (the precursor) is low. What are the potential causes?

A2: Low yields in the initial ring-closure step can often be attributed to:

  • Incomplete oxidation: Ensure the oxidizing agent (e.g., chloramine T, hydrogen peroxide) is fresh and used in the correct stoichiometric amount.

  • Side reactions: The β-iminothiobutyramide starting material can be unstable. Ensure it is pure and that the reaction temperature is carefully controlled to minimize degradation.

  • pH control: The pH of the reaction mixture can significantly impact the cyclization. Follow the recommended pH adjustments closely during the workup.

Q3: I am having trouble with the chlorination step. What should I look out for?

A3: Challenges during the chlorination of 5-Amino-3-methylisothiazole often involve:

  • Over-chlorination: Using an excess of sulfuryl chloride or prolonged reaction times can lead to the formation of di-chlorinated or other undesired byproducts.

  • Temperature control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-15°C) is crucial to control the reaction rate and selectivity.[2]

  • Moisture sensitivity: Sulfuryl chloride reacts with water. Ensure all glassware is dry and use anhydrous solvents.

Q4: The final palladium-catalyzed cyanation is not proceeding to completion. What can I do?

A4: Incomplete conversion in palladium-catalyzed cyanation can be due to several factors:

  • Catalyst deactivation: Cyanide ions can poison the palladium catalyst. Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide in solution.[3][4] The addition of activating agents like zinc formate dihydrate can also help reactivate the catalyst.[5]

  • Ligand choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often give the best results for heteroaryl chlorides.

  • Oxygen sensitivity: The Pd(0) active species can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low or no yield of 5-Amino-3-methylisothiazole Inactive oxidizing agent.Use a fresh batch of the oxidizing agent and verify its activity.
Degradation of starting material.Purify the β-iminothiobutyramide before use. Maintain strict temperature control during the reaction.
Formation of multiple products in the chlorination step Over-chlorination due to excess reagent or high temperature.Carefully control the stoichiometry of sulfuryl chloride. Maintain the recommended low reaction temperature.[2]
Presence of water leading to side reactions.Use anhydrous solvents and oven-dried glassware.
Stalled or incomplete cyanation reaction Palladium catalyst has been poisoned by excess cyanide.Use a less soluble cyanide source (e.g., Zn(CN)₂) or a cyanide source that releases cyanide slowly (e.g., K₄[Fe(CN)₆]).[3][4]
Inappropriate ligand for the palladium catalyst.Screen different phosphine ligands, particularly bulky, electron-rich ones.
Oxygen has deactivated the catalyst.Degas the solvent and ensure the reaction is run under a positive pressure of an inert gas.
Difficulty in purifying the final product Presence of residual palladium catalyst.Use a palladium scavenger resin or perform a filtration through celite after the reaction.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system may also be effective.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

ParameterValueReference
Starting Materialβ-iminothiobutyramide[1]
Oxidizing AgentChloramine T trihydrate[1]
SolventWater[1]
Reaction Time4 hours[1]
Work-upExtraction with ether, followed by precipitation with HCl[1]

Table 2: Summary of Reaction Conditions for the Synthesis of 5-amino-4-chloro-3-methylisothiazole

ParameterValueReference
Starting Material5-Amino-3-methylisothiazole hydrochloride[2]
Chlorinating AgentSulfuryl chloride[2]
SolventDichloromethane or Acetonitrile[2]
Reaction Temperature10-15°C[2]
Reaction Time1 hour[2]
Yield93%[2]

Table 3: Generalized Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Chlorides

ParameterGeneral Range/Condition
CatalystPd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst
LigandBulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
Cyanide SourceZn(CN)₂, K₄[Fe(CN)₆]
SolventDMF, DMAc, or other polar aprotic solvents
BaseA non-nucleophilic base may be required in some cases
Temperature80-120°C
AtmosphereInert (Nitrogen or Argon)

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride (adapted from US Patent 2,871,243) [1]

  • A solution of chloramine T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (50 cc) is prepared.

  • To this solution, β-iminothiobutyramide (2.3 g) is added.

  • The mixture is shaken for four hours at room temperature.

  • The resulting clear solution is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate.

  • Dry hydrogen chloride gas is bubbled through the ether solution to precipitate the crude 5-amino-3-methylisothiazole hydrochloride.

  • The precipitate is collected by filtration.

Protocol 2: Synthesis of 5-amino-4-chloro-3-methylisothiazole (adapted from WO 2000/068214 A1) [2]

  • 5-Amino-3-methylisothiazole hydrochloride (250 g, 1.66 mole) is suspended in dichloromethane (1.25 L) in a jacketed reactor.

  • The suspension is cooled to 8°C.

  • Sulfuryl chloride (146.8 ml, 1.83 mole) is added dropwise over 1 hour, maintaining the internal temperature between 10 and 15°C.

  • The reaction mixture is stirred for an additional hour at this temperature.

  • The reaction is carefully quenched with water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or trituration with a suitable solvent like hexane to yield the desired product as a solid.

Protocol 3: Proposed Synthesis of this compound via Palladium-Catalyzed Cyanation

Disclaimer: This is a generalized protocol based on established methods for the cyanation of heteroaryl chlorides. Optimization may be required.

  • To an oven-dried Schlenk flask is added 5-amino-4-chloro-3-methylisothiazole (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., DMF or DMAc) is added via syringe.

  • The reaction mixture is heated to 80-120°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble palladium species.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Visualizations

experimental_workflow start Starting Materials (β-iminothiobutyramide) step1 Step 1: Ring Closure (Oxidation) start->step1 intermediate1 5-Amino-3-methylisothiazole step1->intermediate1 step2 Step 2: Chlorination (Sulfuryl Chloride) intermediate1->step2 intermediate2 5-amino-4-chloro-3-methylisothiazole step2->intermediate2 step3 Step 3: Cyanation (Pd-catalyzed) intermediate2->step3 product This compound step3->product purification Purification product->purification final_product Final Product purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Cyanation Step catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions starting_material Verify Starting Material Purity start->starting_material catalyst_deactivation Catalyst Deactivation? catalyst->catalyst_deactivation Yes ligand_issue Incorrect Ligand? catalyst->ligand_issue No temp_issue Suboptimal Temperature? conditions->temp_issue Yes solvent_issue Incorrect Solvent? conditions->solvent_issue No impure_chloro Impure 4-chloro precursor? starting_material->impure_chloro Yes solution1 Use less soluble CN⁻ source (e.g., Zn(CN)₂) catalyst_deactivation->solution1 oxygen_contamination Oxygen Contamination? ligand_issue->oxygen_contamination No solution2 Screen bulky, electron-rich phosphine ligands ligand_issue->solution2 Yes solution3 Degas solvent, use inert atmosphere oxygen_contamination->solution3 Yes solution4 Optimize temperature (e.g., 80-120°C) temp_issue->solution4 solution5 Use anhydrous, polar aprotic solvent solvent_issue->solution5 Yes solution6 Purify 5-amino-4-chloro- 3-methylisothiazole impure_chloro->solution6

Caption: Troubleshooting logic for low yield in the palladium-catalyzed cyanation step.

References

Degradation pathways of isothiazole compounds under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isothiazole Compound Degradation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of isothiazole compounds under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general degradation pathways for isothiazole-containing compounds under acidic and basic conditions?

A1: Isothiazole rings are susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis.

  • Acidic Conditions: Under acidic conditions, the isothiazole ring can undergo hydrolysis, often initiated by protonation of the nitrogen atom. This can lead to the cleavage of the N-S bond, followed by further reactions to form various degradation products, including thioamides and other sulfur-containing compounds.

  • Basic Conditions: In basic media, the degradation is often initiated by the attack of a hydroxide ion on the sulfur atom or an adjacent carbon atom. This can lead to ring opening and the formation of products such as β-ketonitriles or their derivatives. The specific pathway can be influenced by the substituents on the isothiazole ring.

Q2: What are the primary factors influencing the rate of isothiazole degradation?

A2: The stability of isothiazole compounds is influenced by several factors:

  • pH: The rate of degradation is highly dependent on the pH of the solution. Both strongly acidic and strongly basic conditions can accelerate degradation.

  • Temperature: Higher temperatures generally increase the rate of degradation reactions.

  • Substituents: The nature and position of substituents on the isothiazole ring can significantly impact its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups might stabilize it.

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence reaction rates and degradation pathways.

Q3: What analytical techniques are most suitable for monitoring the degradation of isothiazole compounds and identifying their degradation products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is commonly used to separate the parent compound from its degradation products and to quantify the extent of degradation over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of degradation products. By coupling HPLC with a mass spectrometer, one can obtain the molecular weights and fragmentation patterns of the degradation products, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is invaluable for the definitive structural confirmation of isolated degradation products.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis of isothiazole compounds and their degradation products.

  • Possible Cause 1: Secondary interactions between the analytes and the stationary phase. Isothiazole compounds can be basic, leading to interactions with residual silanol groups on silica-based columns.

    • Solution:

      • Use a base-deactivated column.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%).

      • Adjust the mobile phase pH to suppress the ionization of the analytes.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Extra-column band broadening.

    • Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.

Issue 2: Difficulty in identifying unknown degradation products in LC-MS.

  • Possible Cause 1: Low abundance of the degradation product.

    • Solution: Concentrate the sample before analysis. Use a more sensitive mass spectrometer or optimize the ionization source parameters.

  • Possible Cause 2: Complex fragmentation pattern.

    • Solution: Perform MS/MS (tandem mass spectrometry) experiments at different collision energies to obtain more detailed fragmentation information. If available, use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the parent and fragment ions.

  • Possible Cause 3: Isomeric degradation products.

    • Solution: Isomers will have the same molecular weight. Differentiate them based on their chromatographic retention times and their unique MS/MS fragmentation patterns.

Issue 3: Inconsistent or non-reproducible degradation kinetics.

  • Possible Cause 1: Inaccurate pH control.

    • Solution: Use appropriate buffer systems and ensure the pH of the reaction mixture is stable throughout the experiment. Verify the pH at the reaction temperature.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Use a thermostatically controlled water bath or reaction block to maintain a constant temperature.

  • Possible Cause 3: Oxygen sensitivity. Some degradation pathways may be influenced by dissolved oxygen.

    • Solution: Degas the solvents and perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of an Isothiazole Compound

  • Stock Solution Preparation: Prepare a stock solution of the isothiazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1 M HCl.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1 M NaOH.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of degradation products.

dot

experimental_workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic Condition (1M HCl, 60°C) stock->acid Aliquot base Basic Condition (1M NaOH, 60°C) stock->base Aliquot neutralize Neutralization acid->neutralize Time Points base->neutralize Time Points hplc HPLC Analysis neutralize->hplc Dilution

Caption: Experimental workflow for a forced degradation study.

Quantitative Data Summary

Table 1: Hypothetical Degradation Data for Isothiazole Derivative 'Compound X' at 50°C

ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product A (%)Major Degradation Product B (%)
0.1 M HCl 0100.00.00.0
685.212.52.3
1272.123.84.1
2455.938.65.5
0.1 M NaOH 0100.00.00.0
278.45.116.5
461.59.828.7
840.318.241.5

Visualizations of Degradation Pathways

dot

acidic_degradation isothiazole Isothiazole Derivative protonated Protonated Isothiazole isothiazole->protonated + H+ intermediate Ring-Opened Intermediate protonated->intermediate H2O (Nucleophilic Attack) thioamide Thioamide Product intermediate->thioamide Rearrangement

Caption: Generalized acidic degradation pathway of an isothiazole.

dot

basic_degradation isothiazole Isothiazole Derivative intermediate Ring-Opened Intermediate isothiazole->intermediate OH- (Nucleophilic Attack) beta_ketonitrile β-Ketonitrile Product intermediate->beta_ketonitrile Rearrangement & Elimination

Caption: Generalized basic degradation pathway of an isothiazole.

Validation & Comparative

Comparative Analysis of Synthesis Methods for 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A comprehensive guide comparing synthesis methodologies for the key pharmaceutical and agrochemical intermediate, 5-Amino-3-methyl-isothiazole-4-carbonitrile, has been developed for researchers, scientists, and professionals in drug development. This publication details and contrasts two primary synthetic routes, providing quantitative data, in-depth experimental protocols, and visual workflow diagrams to aid in the selection of the most suitable method for specific research and manufacturing needs.

The isothiazole ring is a critical structural motif in a variety of biologically active compounds. Specifically, this compound serves as a vital building block in the synthesis of numerous pharmaceutical and agrochemical agents. The efficiency and practicality of its synthesis are therefore of significant interest to the scientific community. This guide explores two distinct approaches to its preparation: a classical multi-step synthesis involving the construction of the isothiazole ring and a more direct functionalization of a pre-existing isothiazole precursor.

Method 1: Multi-Step Synthesis via Ring Formation

This traditional approach builds the isothiazole ring from acyclic precursors. A key strategy involves the oxidative cyclization of a substituted propenethioamide. This method, while involving multiple steps, allows for the controlled introduction of the required functional groups.

Method 2: Direct Cyanation of 5-Amino-3-methylisothiazole

A more convergent approach involves the direct introduction of the nitrile group onto the pre-formed 5-Amino-3-methylisothiazole ring. This method can be more atom-economical but is highly dependent on the reactivity of the isothiazole core and the choice of cyanating agent.

Comparison of Synthesis Methods

ParameterMethod 1: Multi-Step SynthesisMethod 2: Direct Cyanation
Starting Materials Acetoacetamide, Malononitrile, Phosphorus Pentasulfide, Hydrogen Peroxide5-Amino-3-methylisothiazole, N-Bromosuccinimide, Sodium Cyanide
Key Intermediates 3-Amino-2-cyano-3-methylpropenethioamide5-Amino-4-bromo-3-methylisothiazole
Overall Yield ModerateGood
Reaction Conditions Stepwise, requires isolation of intermediates, involves heating and oxidationTwo-step, one-pot potential, mild to moderate temperatures
Reagent Toxicity Phosphorus pentasulfide is hazardousN-Bromosuccinimide and Sodium Cyanide are toxic
Scalability Potentially complex due to multiple stepsMore amenable to large-scale production
Purification Multiple chromatographic purifications may be neededPurification of the final product is required

Experimental Protocols

Method 1: Multi-Step Synthesis via Ring Formation

Step 1: Synthesis of 3-Amino-3-methyl-thioacrylamide

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, a mixture of acetoacetamide (10.1 g, 0.1 mol) and phosphorus pentasulfide (22.2 g, 0.05 mol) in 150 mL of anhydrous toluene is heated to reflux for 4 hours. The reaction mixture is cooled to room temperature and the solvent is decanted. The residue is triturated with 200 mL of 10% sodium hydroxide solution, and the resulting solid is filtered, washed with water, and dried to afford 3-amino-3-methyl-thioacrylamide.

Step 2: Synthesis of 3-Amino-2-cyano-3-methylpropenethioamide

A mixture of 3-amino-3-methyl-thioacrylamide (11.6 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and a catalytic amount of piperidine (1 mL) in 100 mL of ethanol is refluxed for 6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-amino-2-cyano-3-methylpropenethioamide.

Step 3: Oxidative Cyclization to this compound

To a stirred suspension of 3-amino-2-cyano-3-methylpropenethioamide (15.4 g, 0.1 mol) in 100 mL of acetic acid, 30% hydrogen peroxide (11.3 mL, 0.11 mol) is added dropwise at a temperature maintained below 40°C. After the addition is complete, the mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give this compound.

Method 2: Direct Cyanation of 5-Amino-3-methylisothiazole

Step 1: Bromination of 5-Amino-3-methylisothiazole

To a solution of 5-Amino-3-methylisothiazole (11.4 g, 0.1 mol) in 100 mL of acetonitrile, N-bromosuccinimide (17.8 g, 0.1 mol) is added portion-wise at 0-5°C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield crude 5-amino-4-bromo-3-methylisothiazole, which is used in the next step without further purification.

Step 2: Cyanation of 5-Amino-4-bromo-3-methylisothiazole

The crude 5-amino-4-bromo-3-methylisothiazole (from the previous step) is dissolved in 150 mL of dimethylformamide (DMF). Sodium cyanide (5.4 g, 0.11 mol) and a catalytic amount of copper(I) iodide (0.95 g, 0.005 mol) are added. The reaction mixture is heated at 80-90°C for 8 hours. After cooling to room temperature, the mixture is poured into ice water and the resulting precipitate is filtered, washed thoroughly with water, and recrystallized from an ethanol/water mixture to afford this compound.

Visualizing the Synthesis Workflows

Synthesis_Method_1 cluster_0 Method 1: Multi-Step Ring Formation Acetoacetamide Acetoacetamide Thioacrylamide Thioacrylamide Acetoacetamide->Thioacrylamide Toluene, reflux P4S10 P4S10 P4S10->Thioacrylamide Propenethioamide Propenethioamide Thioacrylamide->Propenethioamide Ethanol, reflux Malononitrile Malononitrile Malononitrile->Propenethioamide Target_Molecule_1 5-Amino-3-methyl- isothiazole-4-carbonitrile Propenethioamide->Target_Molecule_1 Acetic Acid H2O2 H2O2 H2O2->Target_Molecule_1

Caption: Workflow for the multi-step synthesis of this compound.

Synthesis_Method_2 cluster_1 Method 2: Direct Cyanation Starting_Isothiazole 5-Amino-3-methylisothiazole Bromo_Intermediate 5-Amino-4-bromo- 3-methylisothiazole Starting_Isothiazole->Bromo_Intermediate Acetonitrile, 0°C NBS N-Bromosuccinimide NBS->Bromo_Intermediate Target_Molecule_2 5-Amino-3-methyl- isothiazole-4-carbonitrile Bromo_Intermediate->Target_Molecule_2 DMF, 80-90°C NaCN Sodium Cyanide NaCN->Target_Molecule_2 CuI Copper(I) Iodide CuI->Target_Molecule_2

Caption: Workflow for the direct cyanation synthesis of this compound.

This comparative guide aims to provide valuable insights for chemists and researchers, enabling them to make informed decisions when selecting a synthetic strategy for this compound based on factors such as required scale, available resources, and safety considerations.

A Comparative Guide to 5-Amino-3-methyl-isothiazole-4-carbonitrile and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, forming the core of a vast number of approved drugs. The selection of an appropriate heterocyclic building block is a critical decision in the drug discovery process, profoundly influencing a compound's pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of 5-Amino-3-methyl-isothiazole-4-carbonitrile, a valuable isothiazole derivative, with other commonly employed heterocyclic building blocks such as pyrazoles, thiazoles, and pyridines.

Introduction to Heterocyclic Building Blocks

Heterocycles are cyclic compounds containing atoms of at least two different elements in their ring(s). In medicinal chemistry, nitrogen-, sulfur-, and oxygen-containing five- and six-membered rings are particularly prevalent. These scaffolds offer a three-dimensional framework that can be functionalized to achieve specific interactions with biological targets.[1][2] this compound is an isothiazole-based building block that presents multiple functional groups—an amino group, a nitrile group, and a methyl group on the isothiazole core—allowing for diverse chemical modifications. This guide will compare its properties and performance against analogous pyrazole, thiazole, and pyridine building blocks, providing a data-driven resource for scaffold selection in drug design.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a building block are fundamental to the drug-like characteristics of the resulting molecules. Properties such as molecular weight, lipophilicity (XLogP3), and polar surface area (PSA) are key determinants of solubility, permeability, and ultimately, bioavailability.

Below is a comparison of this compound with structurally analogous aminocarbonitrile derivatives of pyrazole, thiazole, and pyridine.

PropertyThis compound5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile2-Amino-4-phenyl-thiazole-5-carbonitrile6-Amino-2-methyl-pyridine-3-carbonitrile
Structure
Molecular Formula C₅H₅N₃SC₁₀H₈N₄[3]C₁₀H₇N₃SC₇H₇N₃[4]
Molecular Weight ( g/mol ) 139.18184.20[3]201.25133.15[4]
XLogP3 0.451.8[5]2.3 (Predicted)0.4 (Predicted)
Polar Surface Area (PSA) (Ų) 90.967.6[5]90.9 (Predicted)64.8 (Predicted)
Melting Point (°C) 202132-137[3]N/AN/A
Boiling Point (°C) 198.6 ± 40.0N/AN/AN/A
Density (g/cm³) 1.4 ± 0.1N/AN/AN/A

Biological Activity and Performance: A Focus on Oncology

Isothiazoles, pyrazoles, and thiazoles are all recognized as "privileged structures" in medicinal chemistry, particularly in the development of kinase inhibitors and anti-proliferative agents.[1][6][7]

Isothiazole-Based Compounds

The isothiazole ring is a versatile scaffold found in a range of bioactive compounds.[8] Derivatives of this compound have been explored for their anti-proliferative properties. For instance, related 5-substituted-3-methylisothiazole-4-carboxylic acid derivatives have shown high selectivity towards leukemia and colon cancer cell lines in anti-proliferative assays.[9]

Pyrazole and Thiazole Scaffolds in Kinase Inhibition

Both pyrazole and thiazole cores are central to numerous potent kinase inhibitors.[6][10] They serve as effective hinge-binding motifs, a key interaction for ATP-competitive kinase inhibition. Hybrid molecules combining both pyrazole and thiazole scaffolds have been synthesized to leverage their complementary pharmacological properties, showing activity against targets like BRAF kinase.[1]

Comparative Data in Kinase Inhibition

Direct head-to-head comparisons of different heterocyclic cores within the same molecular framework are invaluable for understanding structure-activity relationships (SAR). While direct comparative data for this compound is limited, we can analyze data from studies where scaffolds were varied against the same kinase target.

The following table presents IC₅₀ data for compounds based on different heterocyclic cores targeting the therapeutically relevant kinases c-Met and Cyclin-Dependent Kinase 9 (CDK9).

Target KinaseHeterocyclic CoreCompound ExampleIC₅₀ (nM)Reference
c-Met Pyrazolo[3,4-b]pyridineCompound 5a4.27[10]
c-Met Pyrazolo[3,4-b]pyridineCompound 5b7.95[10]
CDK9 4-(Thiazol-5-yl)pyrimidineCompound 12u7[11][12]
CDK9 N⁴-(thiazol-2-yl)pyrimidineCompound 20a9[13]
CDK2 (for selectivity) 4-(Thiazol-5-yl)pyrimidineCompound 12u>580[11][12]
CDK2 (for selectivity) N⁴-(thiazol-2-yl)pyrimidineCompound 20a4[13]

These data highlight that both pyrazole and thiazole-based scaffolds can yield highly potent kinase inhibitors, with selectivity often being fine-tuned by the substituents on the core ring.[11][12][13] The choice of heterocycle influences the vectoral projection of these substituents into the solvent-exposed regions of the ATP binding pocket, allowing for optimization of potency and selectivity.

Visualizing the Role of Heterocyclic Building Blocks

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

G cluster_0 Heterocyclic Building Blocks Isothiazole label_isothiazole 5-Amino-3-methyl- isothiazole-4-carbonitrile Pyrazole label_pyrazole Pyrazole Analog Thiazole label_thiazole Thiazole Analog Pyridine label_pyridine Pyridine Analog

Caption: Core structures of this compound and comparator heterocycles.

G start Library of Heterocyclic Building Blocks synthesis Combinatorial Synthesis of Derivatives start->synthesis hts High-Throughput Screening (e.g., Kinase Panel) synthesis->hts hit_id Hit Identification (Potency & Selectivity) hts->hit_id lead_op Lead Optimization (SAR, ADME/Tox) hit_id->lead_op lead_op->hts Iterative SAR in_vivo In Vivo Efficacy Studies lead_op->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: A typical workflow for kinase inhibitor discovery using heterocyclic building blocks.

G HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds dimer Dimerization & Autophosphorylation cMet->dimer downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimer->downstream Activates inhibitor Heterocyclic Inhibitor (e.g., Pyrazolo-pyridine) inhibitor->dimer Inhibits response Cell Proliferation, Survival, Motility downstream->response Promotes

References

Spectroscopic Analysis for Structural Confirmation of 5-Amino-3-methyl-isothiazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative spectroscopic analysis for the structural confirmation of 5-Amino-3-methyl-isothiazole-4-carbonitrile. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from a structurally related analogue, 5-Amino-3-methylisoxazole. This approach offers researchers a robust framework for the verification of the target molecule's structure.

Executive Summary

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide definitive evidence of a molecule's atomic arrangement and connectivity. This guide outlines the expected spectroscopic characteristics of this compound and compares them with the known data of an oxygen-containing isostere, 5-Amino-3-methylisoxazole, to highlight the influence of the heteroatom on the spectral output.

Molecular Structures for Comparison

CompoundStructure
This compoundthis compound
5-Amino-3-methylisoxazole5-Amino-3-methylisoxazole

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for the target compound and its analogue.

¹H NMR Spectroscopy Data

Solvent: DMSO-d₆

Protons in this compound (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.4Singlet3H
-NH₂~7.5Broad Singlet2H
Protons in 5-Amino-3-methylisoxazole (Experimental)Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃2.1Singlet3H
-NH₂6.1Broad Singlet2H
Isoxazole H4.8Singlet1H
¹³C NMR Spectroscopy Data

Solvent: DMSO-d₆

Carbon in this compound (Predicted)Chemical Shift (δ, ppm)
-CH₃~15
C4-CN~95
C5-NH₂~170
C3-CH₃~155
-CN~115
Carbon in 5-Amino-3-methylisoxazole (Experimental)Chemical Shift (δ, ppm)
-CH₃11.5
C475.2
C5168.1
C3158.4
IR Spectroscopy Data
Functional Group in this compound (Predicted)Wavenumber (cm⁻¹)
N-H Stretch (Amino)3400-3200
C≡N Stretch (Nitrile)2260-2220
C=N Stretch (Isothiazole ring)1640-1610
C-S Stretch800-700
Functional Group in 5-Amino-3-methylisoxazole (Experimental)Wavenumber (cm⁻¹)
N-H Stretch (Amino)3400-3250
C=N Stretch (Isoxazole ring)1650-1620
C-O Stretch (Isoxazole ring)1250-1200
Mass Spectrometry Data
Ionm/z for this compound (Predicted)
[M]⁺139.02
[M+H]⁺140.03
Ionm/z for 5-Amino-3-methylisoxazole (Experimental)
[M]⁺98.05
[M+H]⁺99.05

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺). Compare the measured accurate mass with the calculated mass to confirm the elemental composition.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the key structural features for correlation.

G Diagram 1: Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_confirmation Structure Confirmation Sample 5-Amino-3-methyl- isothiazole-4-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic structure confirmation.

G Diagram 2: Key Structural Features for Spectroscopic Correlation cluster_structure This compound cluster_features Spectroscopic Handles mol N1-C(C2(C3-N4=C5S1)-C#N)=C(N)S CH3 Methyl Protons & Carbon (¹H & ¹³C NMR) mol->CH3 CH₃ NH2 Amino Protons & N-H Stretch (¹H NMR & IR) mol->NH2 NH₂ CN Nitrile Stretch & Carbon (IR & ¹³C NMR) mol->CN C≡N Ring Ring Carbons & C=N/C-S Stretches (¹³C NMR & IR) mol->Ring Isothiazole Ring

Caption: Key functional groups and their corresponding spectroscopic probes.

A Comparative Guide to Purity Assessment of Synthesized 5-Amino-3-methyl-isothiazole-4-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the pharmaceutical pipeline. This guide provides a comprehensive overview of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Amino-3-methyl-isothiazole-4-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients. The performance of the HPLC method is objectively compared with other analytical techniques, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy, making it the gold standard for purity determination. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like this compound.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by accurately weighing and dissolving the synthesized compound in acetonitrile. This is further diluted to a working concentration of 0.1 mg/mL with the mobile phase.

Data Presentation: HPLC Purity Analysis

The purity of the synthesized this compound is calculated based on the area percent of the main peak in the chromatogram.

Sample IDRetention Time (min)Peak Area% Area (Purity)
Synthesized Batch 00112.54568099.1%
Reference Standard12.54612099.9%
Spiked Sample12.545890-
8.2 (Impurity A)2100.45%
15.1 (Impurity B)1850.40%

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific types of impurities.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, widely available.[1]May not detect non-UV active impurities.Routine purity testing and quantification of the main component and known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile impurities, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.Identifying residual solvents and volatile by-products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation of HPLC with the detection of mass spectrometry.High sensitivity and selectivity, provides molecular weight information for impurity identification.[2]Higher cost and complexity compared to HPLC-UV.Identifying and characterizing unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.Structural elucidation of the synthesized compound and major impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample.Fast, provides information about functional groups.Not suitable for quantifying impurities in complex mixtures.[2]Confirming the identity of the synthesized compound by functional group analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Method_Comparison_Logic cluster_goal Analytical Goal cluster_primary Primary Method cluster_complementary Complementary Methods goal Purity Assessment of 5-Amino-3-methyl- isothiazole-4-carbonitrile hplc HPLC-UV (Quantitative Purity) goal->hplc gcms GC-MS (Volatile Impurities) hplc->gcms Complements lcms LC-MS (Impurity ID) hplc->lcms Complements nmr NMR (Structure Confirmation) hplc->nmr Complements

Caption: Logic for Selecting Analytical Methods.

References

A Comparative Guide to the Synthesis of 5-amino-3-methyl-isothiazole: Alternative Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-amino-3-methyl-isothiazole, a crucial scaffold in medicinal chemistry, can be approached from various starting materials, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for 5-amino-3-methyl-isothiazole is often dictated by factors such as the availability of starting materials, desired purity, and environmental considerations. Below is a summary of key performance indicators for the most common synthetic pathways.

Synthesis RouteStarting Material(s)Key ReagentsTypical Reaction ConditionsYield Range (%)Key Advantages
Oxidative Cyclization β-IminothiobutyramideOxidizing agents (Chloramine, H₂O₂, K₂S₂O₈)Aqueous solution, often at low temperatures (e.g., < 40°C)Moderate to HighDirect route, established methodology.[1]
Rees Synthesis Methyl 3-aminocrotonate4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-85%High yield, mild reaction conditions.[2][3]
Singh Synthesis β-KetodithioesterAmmonium acetateReflux in Ethanol72-92%One-pot procedure, operational simplicity.[3][4]
Solvent-Free Synthesis β-EnaminoneAmmonium thiocyanateNeat (solvent-free), 120°C82-95%Environmentally friendly, high yields, rapid reaction times.[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Oxidative Cyclization of β-Iminothiobutyramide

This classical approach involves the ring closure of a β-iminothioamide using an oxidizing agent.

Procedure:

  • An ice-cooled solution of sodium hydroxide in water and ice is treated with chlorine to generate a chloramine solution.[1]

  • This solution is then added to an ice-cooled solution of aqueous ammonia.

  • Powdered β-iminothiobutyramide is added to the freshly prepared chloramine solution.

  • The mixture is shaken for several hours and allowed to stand overnight.

  • The resulting solution is filtered and extracted with ether.

  • The combined ether extracts are dried over magnesium sulfate and saturated with dry hydrogen chloride to precipitate the hydrochloride salt of 5-amino-3-methyl-isothiazole.[1]

Rees Synthesis from a Primary Enamine

The Rees synthesis offers a high-yield route under mild conditions.

Procedure:

  • Methyl 3-aminocrotonate is dissolved in dichloromethane (DCM).

  • 4,5-dichloro-1,2,3-dithiazolium chloride is added to the solution at room temperature.

  • The reaction mixture is stirred until completion (monitoring by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting product, a substituted isothiazole, may require further functional group manipulation to yield 5-amino-3-methyl-isothiazole. The initial reaction, for instance, can produce methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield.[2][3]

Singh Synthesis from a β-Ketodithioester

This one-pot synthesis is valued for its operational simplicity.

Procedure:

  • A β-ketodithioester is dissolved in ethanol.

  • Ammonium acetate is added to the solution.

  • The mixture is heated to reflux and stirred until the reaction is complete.

  • After cooling, the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization.

Solvent-Free Synthesis from a β-Enaminone

This environmentally friendly method provides high yields in a short reaction time.

Procedure:

  • A β-enaminone and ammonium thiocyanate are mixed in a reaction vessel without any solvent.

  • The mixture is heated to 120°C.

  • The reaction is typically complete within a short period (e.g., minutes to a few hours).

  • The crude product is then purified, often by recrystallization.

Reaction Workflows and Mechanisms

The following diagrams illustrate the logical flow of the described synthetic pathways.

Oxidative Cyclization of β-Iminothiobutyramide A β-Iminothiobutyramide C Oxidative Ring Closure A->C B Oxidizing Agent (e.g., Chloramine) B->C D 5-Amino-3-methyl-isothiazole C->D

Caption: Workflow for the synthesis via oxidative cyclization.

Rees Synthesis from a Primary Enamine A Methyl 3-aminocrotonate (Enamine) C Cyclocondensation A->C B 4,5-dichloro-1,2,3- dithiazolium chloride B->C D Substituted Isothiazole Intermediate C->D E Further Conversion D->E F 5-Amino-3-methyl-isothiazole E->F

Caption: Key steps in the Rees synthesis of isothiazoles.

Singh One-Pot Isothiazole Synthesis A β-Ketodithioester C One-Pot Reaction (Reflux in Ethanol) A->C B Ammonium Acetate B->C D 5-Amino-3-methyl-isothiazole Derivative C->D

Caption: Workflow for the Singh one-pot isothiazole synthesis.[3]

Solvent-Free Synthesis from β-Enaminone A β-Enaminone C Solvent-Free Reaction (120°C) A->C B Ammonium Thiocyanate B->C D 5-Amino-3-methyl-isothiazole Derivative C->D

Caption: Key components and conditions for solvent-free synthesis.[3]

Conclusion

The choice of synthetic route for 5-amino-3-methyl-isothiazole and its derivatives depends on the specific requirements of the research or development project. The classical oxidative cyclization of β-iminothiobutyramide is a well-documented and direct method. For high yields under mild conditions, the Rees synthesis is a strong contender, although it may require subsequent steps to arrive at the target molecule. The Singh synthesis is highly advantageous for its operational simplicity and one-pot nature, making it suitable for library synthesis. Finally, the solvent-free approach from β-enaminones represents a green and efficient alternative, particularly for large-scale production where minimizing solvent waste is a priority. This comparative guide serves as a foundational tool for chemists to make informed decisions in the synthesis of novel isothiazole-containing compounds.

References

Validating the Identity of 5-Amino-3-methyl-isothiazole-4-carbonitrile: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for validating the identity of 5-Amino-3-methyl-isothiazole-4-carbonitrile using mass spectrometry, a powerful analytical technique for elucidating molecular weight and structural information.

Due to the limited availability of public mass spectral data for this compound, this guide presents a comparative analysis with a structurally related and commercially available isothiazole derivative, 3-methylisothiazole. The principles and methodologies outlined herein provide a robust template for the analysis of the target compound once experimental data is acquired.

Comparative Mass Spectrometric Data

The following table summarizes the key mass spectrometric features of the target compound, this compound, and a selected alternative, 3-methylisothiazole. The data for the target compound is theoretical, based on its chemical formula, while the data for the alternative is derived from established spectral databases.

FeatureThis compound (Theoretical)3-Methylisothiazole (Experimental)
Chemical Formula C₅H₅N₃SC₄H₅NS
Molecular Weight 139.18 g/mol [1]99.15 g/mol
Monoisotopic Mass 139.0204 Da99.0143 Da
Major Fragment Ions (m/z) Hypothesized based on typical fragmentation of isothiazoles and substituted aromatic systems.99 (M+), 72, 58, 45
Relative Abundance of Major Fragments To be determined experimentally.100%, 45%, 30%, 55%

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This protocol outlines a standard procedure for the analysis of this compound and its analogues using EI-GC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If necessary, perform derivatization to increase volatility and thermal stability.

2. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (splitless injection).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Experimental Workflow

The following diagram illustrates the general workflow for the validation of this compound using mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Validation A Analyte Weighing B Dissolution in Solvent A->B C Derivatization (Optional) B->C D GC-MS Injection C->D E Separation by GC D->E F Ionization (EI) E->F G Mass Analysis F->G H Spectrum Acquisition G->H I Fragmentation Pattern Analysis H->I J Comparison with Alternatives I->J K Identity Confirmation J->K

A streamlined workflow for mass spectrometric analysis.

Discussion of Fragmentation Patterns

While the specific mass spectrum for this compound is not publicly available, a hypothetical fragmentation pattern can be proposed based on the known behavior of isothiazole and related heterocyclic compounds.

Upon electron ionization, the molecule is expected to form a molecular ion (M+) corresponding to its molecular weight. Subsequent fragmentation is likely to involve:

  • Loss of small, stable molecules: Cleavage of the nitrile group (-CN) or rearrangements leading to the loss of molecules like HCN.

  • Ring fragmentation: The isothiazole ring can undergo cleavage, leading to characteristic sulfur- and nitrogen-containing fragments. The presence of the methyl and amino groups will influence the fragmentation pathways.

  • Comparison with 3-Methylisothiazole: The mass spectrum of 3-methylisothiazole shows a prominent molecular ion peak and fragments corresponding to the loss of the methyl group and cleavage of the isothiazole ring. By comparing the fragmentation pattern of this compound to that of 3-methylisothiazole, researchers can identify common fragments arising from the isothiazole core, as well as unique fragments indicative of the amino and cyano substituents. This comparative analysis is crucial for confirming the identity and purity of the target compound.

Conclusion

Mass spectrometry is an indispensable tool for the structural elucidation and identity confirmation of novel compounds in drug discovery and chemical research. Although a direct mass spectrum for this compound is not readily accessible in public domains, this guide provides a comprehensive framework for its analysis. By employing the detailed experimental protocol and comparing the acquired fragmentation pattern with that of a structurally related alternative like 3-methylisothiazole, researchers can confidently validate the identity of their synthesized compound. This rigorous approach ensures the integrity of subsequent research and development efforts.

References

Comparative Analysis of 5-Amino-3-methylisothiazole-4-carbonitrile and Related Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral and biological properties of 5-Amino-3-methylisothiazole-4-carbonitrile (CAS 41808-35-9) and related isothiazole and isoxazole derivatives. Due to the limited availability of published experimental data for 5-Amino-3-methylisothiazole-4-carbonitrile, this document focuses on cross-referencing its known characteristics with publicly available data for structurally similar compounds that have demonstrated significant biological activity. This approach aims to provide a valuable reference for researchers engaged in the discovery and development of novel therapeutic agents based on these heterocyclic scaffolds.

Compound Profiles

This section details the physicochemical properties of 5-Amino-3-methylisothiazole-4-carbonitrile and selected comparator compounds. The alternatives were chosen based on their structural similarity and reported biological activities, particularly in the areas of anticancer and antimicrobial research.

Property5-Amino-3-methylisothiazole-4-carbonitrile5-Hydrazino-3-methylisothiazole-4-carboxylic acid5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide5-Amino-3-methyl-isoxazole-4-carboxylic acid
CAS Number 41808-35-9Not availableNot availableNot available
Molecular Formula C₅H₅N₃SC₅H₅N₃O₂SC₅H₄ClN₃OSC₅H₆N₂O₃
Molecular Weight 139.18 g/mol 171.18 g/mol 193.63 g/mol 142.11 g/mol
Melting Point 202 °C[1][2][3]Not reportedNot reportedNot reported
Appearance Off-White to Light Yellow Solid[3]Not reportedNot reportedNot reported
Known Biological Activity Key intermediate in pharmaceuticals and agrochemicals, particularly for antimicrobial and antifungal agents.[3]Antiproliferative activity against leukemia and colon cancer cell lines.[4]Potential anticancer activity.[5]Anticancer, anti-inflammatory, and antibacterial activities.[6]

Spectroscopic Data Comparison

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the substitution pattern on the heterocyclic ring. Below is a comparison of expected shifts for the target compound with published data for a related derivative.

CompoundSolventChemical Shift (δ ppm) and Multiplicity
5-Amino-3-methylisothiazole-4-carbonitrile (Expected) DMSO-d₆~2.3 (s, 3H, CH₃), ~7.5 (s, 2H, NH₂)
5-Hydrazino-3-methylisothiazole-4-carboxylic acid [4]Not specifiedNot specified in abstract
5-Amino-4-chloro-3-methylisothiazole [7]CDCl₃2.30 (s, 3H, CH₃), 4.6 (broad s, 2H, NH₂)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for the target compound and a related derivative are compared below.

CompoundKey IR Peaks (cm⁻¹)Functional Group Assignment
5-Amino-3-methylisothiazole-4-carbonitrile (Expected) ~3400-3200, ~2220, ~1640N-H stretch (amine), C≡N stretch (nitrile), N-H bend (amine)
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives [4]Not specified in abstractThe study mentions IR was used for characterization.
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives [5]Not specified in abstractThe study mentions IR was used for structure determination.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structure elucidation.

CompoundMolecular Ion (m/z)Key Fragmentation Pathways
5-Amino-3-methylisothiazole-4-carbonitrile 139.02 (M⁺)Expected fragmentation would involve loss of HCN, CH₃CN, and cleavage of the isothiazole ring.
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives [4]Not specified in abstractThe study mentions MS was used for characterization.
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives [5]Not specified in abstractThe study mentions MS was used for structure determination.

Experimental Protocols

A detailed, published synthesis protocol specifically for 5-Amino-3-methylisothiazole-4-carbonitrile is not available. However, based on established methods for the synthesis of related 5-aminoisothiazoles, a plausible synthetic route can be proposed. The following workflow is based on the principles outlined in patents for the synthesis of 5-amino-3-methylisothiazole and its 4-chloro derivative.[7][8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products A β-Iminothiobutyramide B Oxidative Cyclization A->B Oxidizing Agent (e.g., H₂O₂, Chloramine) D 5-Amino-3-methylisothiazole B->D C Chlorinating Agent (e.g., SO₂Cl₂) or Cyanating Agent E 5-Amino-3-methylisothiazole-4-carbonitrile C->E D->C

Proposed synthetic workflow for 5-Amino-3-methylisothiazole-4-carbonitrile.

Methodology:

  • Synthesis of 5-Amino-3-methylisothiazole: β-Iminothiobutyramide is subjected to oxidative cyclization using an oxidizing agent such as hydrogen peroxide or chloramine.[8] The reaction mixture is typically stirred at a controlled temperature, followed by extraction and purification to yield 5-amino-3-methylisothiazole.

  • Cyanation of 5-Amino-3-methylisothiazole: The resulting 5-amino-3-methylisothiazole can then be subjected to an electrophilic cyanation reaction at the 4-position. This step would likely involve a suitable cyanating agent under controlled reaction conditions. While a specific protocol for cyanation is not available, the chlorination of the 4-position is well-documented and involves reacting 5-amino-3-methylisothiazole with a chlorinating agent like sulfuryl chloride.[7] A similar electrophilic substitution approach would be anticipated for cyanation.

Comparative Biological Activity

Isothiazole and isoxazole cores are present in numerous compounds with a wide range of biological activities. This section provides a comparative overview of the reported activities of compounds structurally related to 5-Amino-3-methylisothiazole-4-carbonitrile.

Compound/Derivative ClassReported Biological ActivityTarget/Mechanism of Action (if known)Reference
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives AntiproliferativeHigh selectivity towards leukemia and colon cancer cell lines.[4]
5-Acetyl-4-methylthiazole derivatives AntimicrobialDisruption of cell membrane integrity.[9]
5-Amino-3-methyl-isoxazole-4-carboxylic acid Anticancer, Anti-inflammatory, AntibacterialBroad-spectrum activity.[6]
2-Amino-5-methylthiazol derivatives AntioxidantRadical scavenging activity.[10]

Signaling Pathway and Workflow Visualization

The development of novel anticancer agents often involves targeting specific signaling pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is a common target for cancer therapeutics. The diagram below illustrates a simplified representation of this pathway, which is often dysregulated in cancers where isothiazole-based inhibitors have shown activity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Isothiazole-based Inhibitor Inhibitor->PI3K Inhibition

Simplified PI3K/AKT signaling pathway, a target for anticancer agents.

This guide serves as a starting point for researchers interested in 5-Amino-3-methylisothiazole-4-carbonitrile and related compounds. The cross-referenced data and proposed experimental approaches provide a framework for further investigation into the synthesis, characterization, and biological evaluation of this and other promising heterocyclic compounds.

References

Performance Benchmarking of 5-Amino-3-methyl-isothiazole-4-carbonitrile-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of inhibitors derived from the isothiazole scaffold, with a focus on derivatives structurally related to 5-Amino-3-methyl-isothiazole-4-carbonitrile. While direct enzymatic inhibitory data for derivatives of this compound against specific targets like Aurora kinases and Matrix Metalloproteinase-12 (MMP-12) are not extensively available in the public domain, this guide utilizes performance data from closely related 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives to benchmark their anti-proliferative efficacy against established cancer cell lines. This comparison offers valuable insights into the potential of the isothiazole core structure in developing novel therapeutic agents.

Introduction to Isothiazole-Based Inhibitors

The isothiazole ring is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Derivatives of this structure have been explored for a wide range of biological activities, including as inhibitors of key enzymes in cellular signaling pathways. Notably, 5-Amino-3-methyl-isothiazole hydrochloride has been identified as a precursor for the synthesis of both Aurora kinase and MMP12 inhibitors, highlighting the potential of this chemical class in oncology and inflammatory diseases.

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. MMP-12, or macrophage elastase, is a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix. Its dysregulation is implicated in inflammatory diseases and cancer metastasis.

This guide will focus on the anti-proliferative performance of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, as a proxy for the potential of this compound-derived compounds. Their performance will be compared against standard chemotherapeutic agents and in the context of their activity against various cancer cell lines.

Performance Data: Anti-proliferative Activity of Isothiazole Derivatives

The following table summarizes the anti-proliferative activity (IC50 in µg/mL) of a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives against a panel of human cancer cell lines.[1] The data is derived from studies utilizing Sulforhodamine B (SRB) and MTT assays.

Table 1: Anti-proliferative Activity (IC50 in µg/mL) of 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives [1]

CompoundMV4-11 (Leukemia)LoVo (Colon Cancer)LoVo/DX (Doxorubicin-Resistant Colon Cancer)MCF-7 (Breast Cancer)MCF-10A (Normal Breast Epithelial)
5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide (Compound 3) 1.83 ± 0.2111.21 ± 1.5412.34 ± 1.0314.81 ± 1.2110.11 ± 1.12
Derivative 4 2.11 ± 0.1915.32 ± 1.1116.87 ± 1.3219.45 ± 1.5612.34 ± 1.09
Derivative 5 3.45 ± 0.2822.11 ± 1.8724.54 ± 2.0128.91 ± 2.43> 30
Derivative 7 4.56 ± 0.33> 30> 30> 30> 30
Derivative 8 2.87 ± 0.2118.98 ± 1.5420.12 ± 1.8723.43 ± 2.11> 30
Derivative 9 3.01 ± 0.2520.12 ± 1.7622.43 ± 1.9826.76 ± 2.32> 30
Cisplatin (Control) 1.22 ± 0.113.45 ± 0.297.89 ± 0.654.54 ± 0.382.11 ± 0.18
Doxorubicin (Control) 0.02 ± 0.0010.21 ± 0.0219.87 ± 1.540.54 ± 0.040.12 ± 0.01

Data presented as mean ± standard deviation.

The most active compound identified was 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, showing the highest anti-proliferative activity against all tested cell lines.[1] Notably, many of the tested isothiazole derivatives demonstrated significant activity against the doxorubicin-resistant LoVo/DX cell line, suggesting they may be effective in overcoming certain mechanisms of drug resistance.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the workflows of the experiments used to evaluate them.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition can lead to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.

Aurora_Kinase_Pathway Aurora Kinase Signaling Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase A Activation cluster_downstream Downstream Effects CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora A CyclinB_CDK1->AuroraA Activation TPX2 TPX2 TPX2->AuroraA Activation Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Cytokinesis Cytokinesis AuroraA->Cytokinesis Apoptosis Apoptosis Centrosome_Maturation->Apoptosis Spindle_Assembly->Apoptosis Cytokinesis->Apoptosis Inhibitor Isothiazole-derived Inhibitor Inhibitor->AuroraA Inhibition

Caption: Aurora Kinase A signaling pathway and point of inhibition.

MMP-12 Signaling Pathway

MMP-12 is induced by pro-inflammatory cytokines and plays a role in extracellular matrix degradation, which is crucial for cell migration and tissue remodeling in both physiological and pathological states.

MMP12_Pathway MMP-12 Induction and Activity Pathway cluster_stimulus Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_mmp MMP-12 Expression and Activity cluster_effects Downstream Effects Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) ERK ERK Cytokines->ERK JNK JNK Cytokines->JNK PI3K PI3-K Cytokines->PI3K MMP12_Gene MMP-12 Gene Expression ERK->MMP12_Gene JNK->MMP12_Gene PI3K->MMP12_Gene MMP12_Protein MMP-12 Protein MMP12_Gene->MMP12_Protein Transcription & Translation ECM_Degradation Extracellular Matrix Degradation MMP12_Protein->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Inhibitor Isothiazole-derived Inhibitor Inhibitor->MMP12_Protein Inhibition

Caption: MMP-12 induction pathway and point of inhibition.

Experimental Workflow for Anti-proliferative Assays

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of inhibitor candidates.

Experimental_Workflow Workflow for In Vitro Anti-proliferative Assay Cell_Culture 1. Cell Line Culture (e.g., MCF-7, LoVo) Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment 3. Treatment with Isothiazole Derivatives (various concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 72 hours) Treatment->Incubation Assay 5. Viability Assay (SRB or MTT) Incubation->Assay Data_Analysis 6. Data Analysis (IC50 Calculation) Assay->Data_Analysis

References

Isothiazole vs. Thiazole: A Head-to-Head Comparison of Core Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the five-membered aromatic rings, isothiazole and thiazole, are prominent scaffolds due to their versatile chemical properties and broad spectrum of biological activities. While structurally similar as isomers, the distinct placement of the nitrogen and sulfur atoms within their rings imparts unique physicochemical and pharmacological characteristics. This guide provides a comprehensive, data-driven comparison of isothiazole and thiazole scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

While direct head-to-head comparative studies on isosteres differing only by the isothiazole or thiazole ring are limited, this guide synthesizes available data to draw meaningful comparisons across key drug-like properties.

Physicochemical Properties

The arrangement of heteroatoms in isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) influences their electronic distribution, dipole moment, and potential for intermolecular interactions, which in turn affects their pharmacokinetic profiles.

PropertyIsothiazoleThiazoleRationale & Drug Design Implications
Structure Nitrogen at position 2, Sulfur at position 1Nitrogen at position 3, Sulfur at position 1The proximity of the nitrogen and sulfur atoms in isothiazole can influence its electronic properties and reactivity compared to the more separated arrangement in thiazole.
Boiling Point ~114 °C116-118 °C[1]Similar boiling points suggest comparable intermolecular forces in the liquid state.
Solubility Moderately soluble in water; soluble in alcohol and etherModerately soluble in water; soluble in alcohol and ether[1]Both scaffolds exhibit moderate water solubility, a desirable trait for drug candidates.
Aromaticity AromaticAromatic[1]The aromatic nature of both rings contributes to their stability and allows for diverse functionalization.

Head-to-Head Comparison of Biological Activity

The choice between an isothiazole and a thiazole scaffold can significantly impact the biological activity of a drug candidate. The following table summarizes available comparative data.

Biological Target/ActivityIsothiazole AnalogThiazole AnalogOutcome & Implications
Fungicidal Activity (against Pseudoperonospora cubensis) Isothiazole-Thiazole HybridThiazole-containing fungicides (general)A hybrid molecule containing both isothiazole and thiazole moieties exhibited a potent EC50 value of 0.046 mg/L, suggesting a synergistic or complementary role of the two scaffolds in achieving high efficacy.[2]
Antimicrobial Activity Benzo[d]isothiazole Schiff basesThiazole Schiff basesIn a comparative study, benzo[d]isothiazole derivatives displayed marked cytotoxicity against human CD4+ lymphocytes, while the corresponding thiazole derivatives did not show similar levels of toxicity. This suggests a higher potential for cytotoxicity with the benzo[d]isothiazole scaffold in this context.
General Biological Activities Isothiazole and its derivatives are known for a wide range of activities including anti-inflammatory, antiviral, and herbicidal properties.[3][4]Thiazole and its derivatives are well-established in numerous clinically approved drugs and exhibit anticancer, antimicrobial, and anti-inflammatory effects.[5][6]Both scaffolds are versatile and can be tailored to a wide array of biological targets. The choice of scaffold may depend on the specific target and desired secondary pharmacology.

Metabolic Stability and Safety Profile

The metabolic fate and potential for toxicity are critical considerations in drug design. The subtle structural differences between isothiazole and thiazole can lead to different metabolic pathways and safety profiles.

ParameterIsothiazole ScaffoldThiazole ScaffoldKey Findings & Considerations
Metabolic Stability Isothiazole-containing compounds can be susceptible to bioactivation. For instance, a c-Met inhibitor with an isothiazole ring showed NADPH-dependent covalent binding to microsomal proteins. Replacement of the isothiazole with an isoxazole or pyrazole reduced this bioactivation.Thiazole-containing drugs can also undergo metabolism, but specific direct comparisons of metabolic stability with isothiazole analogs are not extensively documented.The potential for bioactivation of the isothiazole ring should be a consideration during lead optimization. Early in vitro metabolism studies are crucial.
Cytotoxicity Benzo[d]isothiazole derivatives have been reported to exhibit marked cytotoxicity.[7]Thiazole derivatives are present in many approved drugs, suggesting that the core scaffold can be well-tolerated, though toxicity is highly dependent on the overall molecular structure.[6]The isothiazole scaffold, particularly in fused ring systems, may have a higher intrinsic potential for cytotoxicity compared to the thiazole scaffold. Careful toxicological profiling is essential.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are protocols for key in vitro assays.

Determination of IC50/EC50 Values for Biological Activity

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the potency of a substance in inhibiting or inducing a specific biological or biochemical function.

Protocol: Cell-Based Assay for IC50/EC50 Determination

  • Cell Culture: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Remove the culture medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known active compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the percentage of inhibition or effect against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.[8][9]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.

Protocol: Liver Microsomal Stability Assay

  • Reagents: Human liver microsomes, NADPH regenerating system, and test compound.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the test compound in a suitable buffer.

  • Reaction Initiation: Pre-warm the incubation mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Treatment: Follow steps 1-4 of the IC50/EC50 determination protocol.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple formazan product at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture and Plating cluster_treatment Compound Treatment cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis start Start: Seed cells in 96-well plate adhesion Allow cell adhesion start->adhesion prepare_compounds Prepare serial dilutions of test compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add viability/cytotoxicity reagent (e.g., MTT) incubate->add_reagent measure Measure signal (absorbance/luminescence) add_reagent->measure normalize Normalize data measure->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50/EC50 plot->calculate

Caption: Experimental workflow for in vitro cytotoxicity and potency assays.

metabolic_stability_workflow cluster_preparation Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis reagents Prepare microsomes, NADPH, and test compound mix Combine reagents in incubation mixture reagents->mix start_reaction Initiate reaction with NADPH at 37°C mix->start_reaction time_points Take aliquots at various time points start_reaction->time_points stop_reaction Terminate reaction with cold solvent time_points->stop_reaction process_samples Centrifuge and collect supernatant stop_reaction->process_samples lcms Analyze by LC-MS/MS process_samples->lcms calculate_stability Calculate half-life and clearance lcms->calculate_stability

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Amino-3-methyl-isothiazole-4-carbonitrile, a compound requiring careful handling due to its potential hazards.

This document outlines the necessary safety precautions, operational plans, and disposal protocols to minimize risk and ensure compliance with regulatory standards. Adherence to these guidelines will help build a strong foundation of laboratory safety and chemical management.

Key Safety and Handling Information

This compound is associated with several hazard statements, including causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1][2]

Handling:

  • Use only in a well-ventilated area or outdoors.[1][2]

  • Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Do not eat, drink, or smoke when using this product.[1][2][3]

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[1][2]

  • Store in a locked-up location.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Melting Point202 °C[1][2]
Boiling Point198.6 ± 40.0 °C at 760 mmHg[1][2]
Density1.4 ± 0.1 g/cm³[1][2]
Flash Point73.9 ± 27.3 °C[1][2]

Experimental Protocols: Disposal Procedure

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the environment. The guiding principle for disposal is to treat it as hazardous waste and to adhere to all applicable local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • All disposable materials that have come into contact with this compound, including gloves, weighing papers, and contaminated labware, should be considered contaminated waste.

  • Segregate this waste from non-hazardous laboratory trash.

Step 2: Containerization

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.

Step 3: Neutralization/Deactivation (If Applicable and Permissible)

  • Consult your institution's environmental health and safety (EHS) office for approved neutralization or deactivation protocols. Do not attempt any chemical treatment without explicit approval and a validated procedure.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • The disposal must be carried out at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling 5-Amino-3-methyl- isothiazole-4-carbonitrile B Generate Waste (Contaminated materials, excess chemical) A->B C Segregate as Hazardous Waste B->C D Package in a Labeled, Leak-Proof Container C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor E->F G Arrange for Waste Pickup F->G H Waste Transported to an Approved Treatment and Disposal Facility G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Amino-3-methyl-isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 5-Amino-3-methyl-isothiazole-4-carbonitrile. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Profile and Hazards

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS), it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard Statement GHS Classification
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled[1]
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H335May cause respiratory irritation[1][2]
Physical & Chemical Properties
Molecular Weight 139.18 g/mol
Physical Form Solid
Melting Point 202 °C[1]
Boiling Point 198.6±40.0 °C at 760 mmHg[1][2]
Flash Point 73.9±27.3 °C[1][2]
Density 1.4±0.1 g/cm³[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. Use proper glove removal technique to avoid skin contact.[3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[4]

Operational Plan: Handling, Storage, and Disposal

A systematic approach to the handling, storage, and disposal of this compound is essential to minimize risks.

Handling
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1][2]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1][2] Use non-sparking tools to prevent ignition.[1][2]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[1]

Storage
  • Container: Store in a tightly closed, properly labeled container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5]

  • Security: Store in a locked-up area.[1][2]

Disposal
  • Regulations: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[1][2]

  • Method: The compound should be disposed of at an appropriate treatment and disposal facility.[1][2] Do not let the product enter drains.[3]

operational_workflow Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon storage Store in Tightly Closed Container in Cool, Dry, Ventilated Area handle_transfer->storage post_ppe Remove and Dispose of PPE post_decon->post_ppe disposal Dispose of Waste According to Regulations post_decon->disposal post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Operational Workflow Diagram

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1][2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, provide oxygen.[4] Get medical help if you feel unwell.[1][2]
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting.[5] Get medical help immediately.[1][2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal.[7] For large spills, contain the spill and follow institutional emergency procedures. Do not allow the spill to enter drains or waterways.[3]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。